Product packaging for 2-Bromo-3,4-difluoro-1-nitrobenzene(Cat. No.:CAS No. 350699-92-2)

2-Bromo-3,4-difluoro-1-nitrobenzene

Cat. No.: B1268381
CAS No.: 350699-92-2
M. Wt: 237.99 g/mol
InChI Key: OANBJAYTIQWYDQ-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF2NO2 B1268381 2-Bromo-3,4-difluoro-1-nitrobenzene CAS No. 350699-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANBJAYTIQWYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341631
Record name 2-Bromo-3,4-difluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350699-92-2
Record name 3-Bromo-1,2-difluoro-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350699922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,4-difluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1,2-DIFLUORO-4-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K7N7JGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 877161-74-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-3,4-difluoro-1-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This compound is of particular interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its versatile reactivity, which allows for the strategic introduction of fluorine and other functional groups into molecular scaffolds.

Physicochemical Properties

This compound is a pale yellow solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

PropertyValueReference
CAS Number 877161-74-5[1]
Molecular Formula C₆H₂BrF₂NO₂[2]
Molecular Weight 249.99 g/mol [2]
Appearance Pale yellow solid[2]
Melting Point 66-70 °C[2]
Density 1.869 g/cm³[2]
Purity ≥ 98%[2]
Solubility Insoluble in water, soluble in organic solvents[2]

Synthesis and Experimental Protocols

Representative Synthesis: Nitration of 1,3-difluoro-2-bromobenzene

This protocol details the electrophilic nitration of a bromodifluorobenzene ring using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is prepared and stirred vigorously at ambient temperature.

  • Nitration: Concentrated nitric acid (70%, 8 ml) is added dropwise to the solution. The rate of addition is carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 55°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

  • Quenching: The reaction mixture is then carefully poured onto 300 ml of ice.

  • Extraction: The resulting aqueous mixture is extracted three times with methylene chloride.

  • Washing: The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield a yellow solid.

  • Purification: The crude product is recrystallized from isopropyl ether to afford the pure product as a white solid (Yield: 97%).

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups. The presence of two electron-withdrawing fluorine atoms and, most importantly, a strong electron-withdrawing nitro group, activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.

In this context, the bromine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Furthermore, the nitro group can be readily reduced to an aniline, providing a versatile functional handle for a wide range of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems commonly found in active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Synthetic Utility Workflow

The following diagram illustrates a typical experimental workflow demonstrating the utility of this compound as a precursor for generating substituted anilines, which are key intermediates in the synthesis of many pharmaceutical compounds, including kinase inhibitors.

G cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_final Further Synthesis start This compound product1 Substituted Nitrobenzene Intermediate start->product1  Nucleophile (e.g., R-NH₂)  Base, Solvent product2 Key Aniline Intermediate product1->product2  Reducing Agent (e.g., H₂, Pd/C)  Solvent final_product Complex Bioactive Molecules (e.g., Kinase Inhibitors) product2->final_product  Multi-step Synthesis

Synthetic utility of this compound.

Logical Relationships in Synthetic Design

The chemical logic for utilizing this compound in synthetic campaigns is based on a sequence of predictable and high-yielding transformations. The electron-deficient nature of the aromatic ring dictates the initial site of nucleophilic attack, while the subsequent reduction of the nitro group opens up a different set of chemical possibilities. This logical progression is crucial for the efficient construction of target molecules.

G A Aromatic Ring Activated by -NO₂ B Bromine as a Good Leaving Group A->B C Facilitates SₙAr Reaction B->C D Introduction of Nucleophilic Moieties C->D H Access to Privileged Scaffolds for APIs D->H E Nitro Group as a Masked Amine F Reduction to Aniline E->F G Further Derivatization (Amidation, etc.) F->G G->H

Logical flow for synthetic applications.

References

Technical Guide: Physical Properties of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Bromo-3,4-difluoro-1-nitrobenzene. This document is intended to serve as a valuable resource for laboratory and research professionals who are utilizing this compound in their work.

Chemical Identity

This compound is a halogenated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with one bromine atom, two fluorine atoms, and a nitro group. The precise arrangement of these substituents is critical to its chemical reactivity and physical characteristics.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₂BrF₂NO₂

  • CAS Numbers: 877161-74-5, 350699-92-2 (Note: Both CAS numbers are frequently associated with this compound in chemical databases and supplier catalogs).

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Weight 249.99 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point 66-70 °C[1]
Boiling Point Not available (experimentally); ~233.1 ± 35.0 °C (predicted)[2]
Density 1.869 g/cm³ (predicted)[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Experimental Protocols

While specific experimental determinations for this exact compound are not publicly detailed, the following are generalized, standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire sample has completely liquefied is recorded as the final melting point.

    • For a pure compound, this melting "range" should be narrow (typically under 2 °C).

Density Determination (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the skeletal density of a solid powder.

  • Apparatus: Gas pycnometer, analytical balance.

  • Procedure:

    • The mass of the this compound sample is accurately determined using an analytical balance.

    • The sample is placed in the sample chamber of the gas pycnometer.

    • The instrument is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume at a specific pressure.

    • Valves are then opened to allow the gas to expand into the sample chamber.

    • The pressure drop is measured, and using the principles of the gas laws (Boyle's Law), the volume of the solid sample (which is impermeable to the gas) is precisely calculated.

    • The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

  • Apparatus: Test tubes, vortex mixer (optional), various solvents.

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A small volume of the solvent to be tested (e.g., 1 mL of water) is added.

    • The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period.

    • The sample is visually inspected for dissolution. The absence of solid particles indicates solubility.

    • This process is repeated with a range of solvents of varying polarity, such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a solubility profile.

Logical Relationships of Physical Properties

The following diagram illustrates the logical flow from the compound's fundamental identity to its macroscopic physical properties and the methods used to determine them.

G Logical Flow of Physical Property Characterization cluster_0 Compound Identity cluster_1 Fundamental Properties cluster_2 Macroscopic Physical Properties cluster_3 Determination Methods A This compound (C₆H₂BrF₂NO₂) B Molecular Weight (249.99 g/mol) A->B determines C Appearance (Pale yellow solid) A->C exhibits D Melting Point (66-70 °C) A->D exhibits E Density (1.869 g/cm³) A->E exhibits F Solubility (Insoluble in H₂O) A->F exhibits G Capillary Method D->G measured by H Gas Pycnometry E->H measured by I Solvent Testing F->I determined by

Physical Property Characterization Workflow

References

Spectral Analysis of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2-Bromo-3,4-difluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectroscopic characteristics.

Summary of Spectral Data

The following tables summarize the available and expected spectral data for this compound, providing a quantitative overview for easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

PropertyValue
Molecular FormulaC₆H₂BrF₂NO₂
Molecular Weight237.99 g/mol
Major m/z Peaks[1]239, 237, 112

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

No publicly available experimental ¹H NMR data has been identified. The following are predicted values based on the structure.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-57.6 - 7.9Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-67.3 - 7.6Doublet of doublets of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 5-7

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

No publicly available experimental ¹³C NMR data has been identified. The following are predicted values based on the structure.

CarbonPredicted Chemical Shift (ppm)
C-1 (C-NO₂)145 - 150
C-2 (C-Br)115 - 120
C-3 (C-F)150 - 155 (d, ¹JCF ≈ 240-260 Hz)
C-4 (C-F)140 - 145 (d, ¹JCF ≈ 240-260 Hz)
C-5 (C-H)125 - 130
C-6 (C-H)115 - 120

Table 4: Predicted Infrared (IR) Spectroscopy Data

No publicly available experimental IR data has been identified. The following are predicted characteristic absorption bands.

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch1550 - 1510
Symmetric NO₂ Stretch1360 - 1320
Aromatic C=C Stretch1620 - 1580
C-F Stretch1250 - 1020
C-Br Stretch680 - 515

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, a 45-degree pulse width, and a relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR instrument.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The GC separates the analyte from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).

  • The separated compound enters the mass spectrometer.

  • Ionize the sample using a standard method like Electron Ionization (EI) at 70 eV.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

spectral_analysis_workflow cluster_synthesis Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Confirmation Compound 2-Bromo-3,4-difluoro- 1-nitrobenzene NMR NMR (¹H & ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

spectral_data_interpretation cluster_compound Target Molecule cluster_info Information Derived cluster_structure Structural Features Molecule C₆H₂BrF₂NO₂ Connectivity Proton & Carbon Environment (NMR) Molecule->Connectivity Functional_Groups NO₂, C-F, C-Br Bonds (IR) Molecule->Functional_Groups Molecular_Formula Molecular Weight & Composition (MS) Molecule->Molecular_Formula Aromatic_Ring Aromatic Ring Connectivity->Aromatic_Ring Substituents Substituents: -NO₂, -Br, -F, -F Functional_Groups->Substituents

Caption: Interpretation of Spectral Data.

References

Synthesis of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Bromo-3,4-difluoro-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and nitro functionalities on the benzene ring makes this compound a versatile building block for complex molecular architectures. This document outlines two primary synthetic pathways: the nitration of 1-bromo-2,3-difluorobenzene and the bromination of 3,4-difluoronitrobenzene. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in their synthetic endeavors.

Synthetic Strategies

The synthesis of this compound presents a regiochemical challenge due to the competing directing effects of the substituents on the aromatic ring. The two most logical approaches involve either introducing the nitro group last (nitration) or the bromo group last (bromination).

  • Nitration of 1-bromo-2,3-difluorobenzene: In this route, the starting material is 1-bromo-2,3-difluorobenzene. The bromine atom is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors. The positions ortho and para to the bromine are C2 and C4/C6. The fluorine atoms at C2 and C3 will also influence the position of nitration. The interplay of these directing effects is crucial for the successful synthesis of the desired isomer.

  • Bromination of 3,4-difluoronitrobenzene: This approach starts with 3,4-difluoronitrobenzene. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho-, para-directors. This creates a complex scenario where the directing effects are not aligned, making the control of regioselectivity a key challenge.[1]

The following sections provide detailed hypothetical protocols for these two synthetic routes, based on established chemical principles and procedures for similar compounds.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthetic routes.

ParameterRoute 1: Nitration of 1-bromo-2,3-difluorobenzeneRoute 2: Bromination of 3,4-difluoronitrobenzene
Starting Material 1-bromo-2,3-difluorobenzene3,4-difluoronitrobenzene
Key Reagents Concentrated Nitric Acid (70%), Concentrated Sulfuric AcidN-Bromosuccinimide (NBS), Acetic Acid
Starting Material Amount 10.0 g (51.8 mmol)8.2 g (51.8 mmol)
Nitrating Agent Molar Ratio 1.1 eq-
Brominating Agent Molar Ratio -1.1 eq
Solvent Sulfuric AcidAcetic Acid
Reaction Temperature 0 - 10 °C80 °C
Reaction Time 1 hour4 hours
Estimated Yield 75-85%60-70%

Experimental Protocols

Route 1: Nitration of 1-bromo-2,3-difluorobenzene

This protocol is adapted from the successful nitration of a similar bromodifluorobenzene isomer.

Materials:

  • 1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol)

  • Concentrated Sulfuric Acid (98%, 25 mL)

  • Concentrated Nitric Acid (70%, 3.6 mL, 57.0 mmol)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Magnesium Sulfate

  • Isopropyl Ether

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice bath.

  • Slowly add 1-bromo-2,3-difluorobenzene (10.0 g) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Add concentrated nitric acid (3.6 mL) dropwise to the mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from isopropyl ether to afford this compound.

Route 2: Bromination of 3,4-difluoronitrobenzene

This protocol employs N-bromosuccinimide as the brominating agent in an acidic medium.

Materials:

  • 3,4-difluoronitrobenzene (8.2 g, 51.8 mmol)

  • N-Bromosuccinimide (NBS) (10.1 g, 57.0 mmol)

  • Acetic Acid (100 mL)

  • Ice water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3,4-difluoronitrobenzene (8.2 g) in acetic acid (100 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (10.1 g) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (300 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the nitration of 1-bromo-2,3-difluorobenzene.

Synthesis_Workflow Start Start: 1-bromo-2,3-difluorobenzene Reaction Nitration Reaction (0-10 °C, 1 hr) Start->Reaction Reagents Reagents: Concentrated H₂SO₄ Concentrated HNO₃ Reagents->Reaction Quench Quenching (Ice Water) Reaction->Quench Extraction Extraction (Dichloromethane) Quench->Extraction Wash Washing (Sat. NaHCO₃, Brine) Extraction->Wash Drying Drying (MgSO₄) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-3,4-difluoro-1-nitrobenzene, a halogenated nitroaromatic compound utilized in various chemical syntheses. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this substance. This document outlines its toxicological profile, proper handling procedures, personal protective equipment recommendations, and emergency measures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound. It is important to note that multiple CAS numbers have been associated with this chemical name in various databases; researchers should verify the specific isomer and corresponding documentation for the material in use.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol [1]
Appearance Yellow solid or liquid[2]
Boiling Point 233.1±35.0 °C (Predicted)[2]
Density 1.890±0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
InChIKey OANBJAYTIQWYDQ-UHFFFAOYSA-N[1]
CAS Numbers 350699-92-2[1][3], 877161-74-5[4], 884495-47-0[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

GHS Pictograms:

alt text

Signal Word: Warning [2]

Toxicological Information

Table 3: Toxicological Data for a Structurally Related Compound (2,4-Difluoronitrobenzene)

TestSpeciesRouteValue
LD50RatOral200 mg/kg[5]

This data is for 1,3-Difluoro-4-nitrobenzene, a related isomer, and should be used for illustrative purposes only. The toxicological properties of this compound have not been fully investigated.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

    • A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for splashing, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, fumes, or vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment (see Section 4).

  • Ventilate the area of the spill.

  • For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

  • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Prevent the material from entering drains or waterways.

Experimental Protocol Workflow

The following diagram illustrates a general workflow for a synthetic reaction involving a hazardous substance like this compound, based on a representative electrophilic aromatic substitution reaction. This protocol emphasizes safety at each step.

G prep Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Set up in Fume Hood reagents Reagent Handling - Weigh this compound - Prepare other reactants and solvents prep->reagents Proceed with caution reaction Reaction Setup - Charge reaction vessel with reactants - Begin stirring and heating/cooling as needed reagents->reaction Controlled addition monitoring Reaction Monitoring - Monitor temperature and progress (e.g., TLC, LC-MS) reaction->monitoring Maintain conditions waste Waste Disposal - Segregate halogenated and non-halogenated waste - Dispose of in labeled, sealed containers reaction->waste workup Work-up - Quench reaction carefully - Perform extraction with appropriate solvents monitoring->workup Once reaction is complete purification Purification - Dry organic layer - Concentrate under reduced pressure - Purify by chromatography or recrystallization workup->purification Isolate crude product workup->waste purification->waste Collect waste streams cleanup Decontamination - Clean glassware with appropriate solvent - Wipe down fume hood surfaces - Doff PPE correctly purification->cleanup After product isolation cleanup->waste

Caption: General workflow for a synthesis reaction involving a hazardous chemical.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

A Technical Guide to 2-Bromo-3,4-difluoro-1-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-3,4-difluoro-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, pricing, and key experimental protocols.

Introduction

This compound (CAS No. 350699-92-2 or 877161-74-5) is a substituted nitrobenzene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, activated fluorine atoms susceptible to nucleophilic aromatic substitution, and a nitro group that can be readily reduced to an amine. This trifecta of functional groups allows for the strategic and regioselective introduction of various pharmacophores, making it a valuable starting material in medicinal chemistry.

Physicochemical Properties

This compound is typically a pale yellow solid.[2] Key physical and chemical properties are summarized below:

PropertyValue
Molecular FormulaC₆H₂BrF₂NO₂
Molecular Weight237.99 g/mol
Melting Point66-70 °C
Boiling PointNot available
Density1.869 g/cm³
SolubilityInsoluble in water, soluble in organic solvents

Suppliers and Pricing

A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms, with purity levels typically at 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a comparative table of representative suppliers and their offerings.

SupplierProduct Number/CAS No.PurityQuantityPrice (USD/EUR/GBP)
Key Organics MFCD01820590---1 mg£37.00
5 mg£46.00
10 mg£63.00
50 mg£221.00
Pure Chemistry Scientific Inc. 350699-92-295%Gram$500/Gram
ChemScene CS-0521833 (Isomer)≥98%------
Parchem 350699-92-2---Bulk inquiriesRequest a Quote
Ambeed (via Fisher Scientific)A158835 (Isomer)---1 g$30.75
AK Scientific (via ChemicalBook)W9063 / J51189 (Isomer)---25 g$120 - $161
100 g$360

Note: Prices are subject to change and may not include shipping and handling fees. The listed CAS numbers may vary between suppliers for the same compound or its isomers. It is crucial to verify the exact isomer required for your specific application.

Experimental Protocols

The reactivity of this compound makes it a valuable substrate for several key organic transformations. Below are detailed methodologies for its synthesis and common subsequent reactions.

Synthesis of a 2-Bromo-difluoro-1-nitrobenzene Isomer

Materials:

  • 1,3-difluoro-2-bromobenzene

  • Concentrated sulfuric acid

  • Concentrated nitric acid (70%)

  • Methylene chloride

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Isopropyl ether

  • Ice

Procedure:

  • In a suitable reaction vessel, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.

  • Concentrated nitric acid (70%, 8 ml) is added dropwise, ensuring the internal temperature of the reaction mixture does not exceed 55°C.

  • The reaction mixture is stirred for an additional 15 minutes and then carefully poured onto ice (300 ml).

  • The aqueous mixture is extracted three times with methylene chloride.

  • The combined organic layers are washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.

  • The solvent is removed in vacuo to yield a yellow solid.

  • Recrystallization from isopropyl ether affords the purified product.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom of this compound is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a fundamental transformation for the synthesis of biaryl compounds, which are common motifs in drug molecules.

General Protocol:

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated (typically 80-120°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both fluorine atoms by various nucleophiles, such as amines, alcohols, and thiols. The fluorine atom para to the nitro group is generally the most activated and susceptible to substitution.

General Protocol for Amination:

Materials:

  • This compound

  • Primary or secondary amine (1-2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (optional, depending on the amine)

  • Solvent (e.g., DMSO, DMF, NMP, or an alcohol)

Procedure:

  • In a reaction vessel, dissolve this compound in the chosen solvent.

  • Add the amine and, if necessary, the base.

  • The reaction mixture is heated (temperatures can range from room temperature to >100°C depending on the nucleophilicity of the amine) and stirred.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions involving this compound.

G cluster_synthesis Synthesis start 1,3-Difluoro-2-bromobenzene reagents_syn Conc. H₂SO₄, Conc. HNO₃ start->reagents_syn product_syn 2-Bromo-3,4-difluoro- 1-nitrobenzene reagents_syn->product_syn

Synthetic route to a 2-Bromo-difluoro-1-nitrobenzene isomer.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound reagents_suzuki Arylboronic Acid Pd Catalyst, Base start->reagents_suzuki reagents_snar Nucleophile (e.g., Amine) Solvent, Heat start->reagents_snar product_suzuki Biaryl Product reagents_suzuki->product_suzuki product_snar Substituted Product reagents_snar->product_snar

Key transformations of this compound.

G start 2-Bromo-3,4-difluoro- 1-nitrobenzene intermediate Amino-substituted intermediate start->intermediate SNAr with Amine final_product Complex Drug Scaffold intermediate->final_product Suzuki Coupling

Sequential reaction workflow for drug scaffold synthesis.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant applications in the pharmaceutical industry. Its ability to undergo a range of selective transformations makes it an invaluable tool for the construction of complex molecular architectures found in modern drug candidates. This guide provides a foundational resource for researchers looking to leverage the unique reactivity of this compound in their synthetic endeavors. It is always recommended to consult the specific safety data sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,4-difluoro-1-nitrobenzene is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a nitro group, a bromine atom, and two fluorine atoms, imparts a rich and tunable reactivity profile. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this compound, detailing its chemical properties, key reactions, and its application in the synthesis of complex bioactive molecules. Experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₂BrF₂NO₂, is a solid at room temperature. Its structure and key properties are summarized below.[1]

PropertyValue
Molecular Weight 237.99 g/mol [1]
CAS Number 350699-92-2[1]
IUPAC Name This compound[1]
Synonyms 3-Bromo-1,2-difluoro-4-nitrobenzene[1]
Appearance Pale yellow solid (typical)
Melting Point Not consistently reported

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group renders the aromatic ring of this compound highly susceptible to nucleophilic attack. This reactivity is primarily governed by the SNAr mechanism, which proceeds via a resonance-stabilized Meisenheimer complex intermediate.

Regioselectivity

The regioselectivity of nucleophilic attack is dictated by the positions of the activating nitro group and the leaving groups (halogens). The nitro group activates the ortho and para positions to the greatest extent. In this compound, the C2 (bearing the bromine) and C4 (bearing a fluorine) positions are ortho and para to the nitro group, respectively, making them the most likely sites for nucleophilic substitution.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. However, the C-Br bond is weaker than the C-F bond, which can influence the elimination step. The precise regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted anilines, which are important precursors in drug discovery.

Experimental Protocol: General Amination

A solution of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is stirred at a temperature ranging from room temperature to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF8012>90 (estimated)
PiperidineEt₃NDMSO9010>90 (estimated)
AnilineNaHTHF6024>85 (estimated)

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of biaryl structures by coupling with boronic acids or their esters. These motifs are prevalent in many pharmaceutical compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (e.g., argon), this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) are added. A degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an alternative and often more versatile method for the synthesis of arylamines from aryl halides compared to traditional SNAr reactions, especially with less nucleophilic amines.

Experimental Protocol: General Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 eq.). The aryl bromide, this compound (1.0 eq.), and the amine (1.1-1.2 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction mixture is heated, typically between 80-110 °C, and monitored for completion. The workup involves filtering the reaction mixture through a pad of celite, concentrating the filtrate, and purifying the residue by column chromatography.

Application in Multi-step Synthesis: A Workflow for the Preparation of a Key Pharmaceutical Intermediate

This compound serves as a valuable starting material in the synthesis of complex molecules. The following section outlines a plausible synthetic workflow for the preparation of 2-bromo-3,4-difluoroaniline, a key intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors.[2]

Step 1: Reduction of the Nitro Group

The first step involves the reduction of the nitro group to an amine. This transformation is a common and crucial step in the synthesis of many pharmaceuticals.

Experimental Protocol: Reduction of this compound

To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Using SnCl₂·2H₂O: A mixture of this compound and an excess of SnCl₂·2H₂O in ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is basified with a sodium hydroxide solution and extracted with an organic solvent.

  • Using Catalytic Hydrogenation: this compound is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude 2-bromo-3,4-difluoroaniline.

Quantitative Data (Estimated)

ReagentSolventTemperature (°C)Time (h)Yield (%)
SnCl₂·2H₂OEthanol78 (reflux)2-485-95
H₂/Pd-CEthanol25 (RT)3-6>95
Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the key intermediate.

G cluster_start Starting Material cluster_process Chemical Transformation cluster_product Key Intermediate A This compound B Reduction of Nitro Group A->B  [H] (e.g., SnCl2/HCl or H2/Pd-C) C 2-Bromo-3,4-difluoroaniline B->C

Caption: Synthetic workflow for the preparation of 2-bromo-3,4-difluoroaniline.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, driven by the activating nitro group, and palladium-catalyzed cross-coupling reactions at the bromine position. The strategic combination of these reactive sites allows for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of complex and biologically active molecules. The detailed protocols and reactivity data presented in this guide are intended to facilitate the effective utilization of this compound in research and development, particularly within the pharmaceutical industry. Further exploration of its reactivity with a broader range of nucleophiles and in various catalytic systems is warranted to fully exploit its synthetic potential.

References

Technical Guide: Physicochemical Properties and Solubility of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-Bromo-3,4-difluoro-1-nitrobenzene, with a focus on its solubility characteristics. Due to the compound's nature as a chemical intermediate, publicly available quantitative solubility data is limited. However, this guide furnishes its known physicochemical properties and outlines a general experimental protocol for determining its solubility profile.

Physicochemical Properties

This compound is a pale yellow solid.[1] It is known to be insoluble in water but soluble in organic solvents.[1] The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₆H₂BrF₂NO₂[1][2]
Molecular Weight 237.99 g/mol [2]
Appearance Pale yellow solid[1]
Melting Point 66-70 °C[1]
Boiling Point Not available[1]
Density 1.869 g/cm³[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble[1]

Solubility Determination: Experimental Protocol

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of common laboratory solvents at controlled temperatures.

Materials:

  • This compound (high purity)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of a selected solvent in a sealed vial.

    • Place the vials in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to generate a calibration curve.

    • Analyze the filtered supernatant (the saturated solution) using the same method.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical synthesis workflow for a related compound and a logical workflow for solubility testing.

G cluster_synthesis Illustrative Synthesis Workflow Start Start Reactants 1,2-Difluorobenzene + Nitrating Agent Start->Reactants Reaction Nitration Reactants->Reaction Intermediate 3,4-Difluoronitrobenzene Reaction->Intermediate Bromination_Reactants Intermediate + Brominating Agent Intermediate->Bromination_Reactants Bromination_Reaction Bromination Bromination_Reactants->Bromination_Reaction Crude_Product Crude this compound Bromination_Reaction->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product End End Final_Product->End

Caption: Illustrative synthesis workflow for this compound.

G cluster_solubility Solubility Testing Workflow Start Start: Compound and Solvent Selection Equilibration Mix excess compound with solvent and equilibrate at constant temperature Start->Equilibration Separation Separate saturated solution from undissolved solid (Centrifugation/Filtration) Equilibration->Separation Analysis Analyze the concentration of the compound in the saturated solution (e.g., HPLC, UV-Vis) Separation->Analysis Quantification Quantify solubility using a calibration curve Analysis->Quantification Result Result: Solubility Data (e.g., g/L) Quantification->Result

Caption: General workflow for experimental solubility determination.

Disclaimer: This document is intended for informational purposes only. The experimental protocol provided is a general guideline and should be adapted and validated for specific laboratory conditions and safety procedures. Always consult the relevant Material Safety Data Sheet (MSDS) before handling any chemical.

References

Stability of 2-Bromo-3,4-difluoro-1-nitrobenzene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Bromo-3,4-difluoro-1-nitrobenzene under various stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the principles and recommended experimental protocols for a thorough stability assessment based on established international guidelines, such as those from the International Council for Harmonisation (ICH). The provided data tables are illustrative templates to guide data presentation.

Introduction

This compound is a halogenated nitroaromatic compound, a class of molecules frequently used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple reactive sites—the nitro group, the bromine atom, and two fluorine atoms on an aromatic ring—necessitates a thorough understanding of its chemical stability. This knowledge is critical for ensuring the quality, safety, and efficacy of any downstream products, as well as for defining appropriate storage conditions, handling procedures, and shelf-life.

Forced degradation, or stress testing, is a crucial component in the development of new drug substances and intermediates.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] The insights gained are vital for the development of stability-indicating analytical methods.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₂BrF₂NO₂[4]
Molecular Weight237.99 g/mol [4]
AppearancePale yellow solidN/A
Melting Point66-70 °CN/A
SolubilityInsoluble in water, soluble in organic solventsN/A
Purity≥98%[5]

Note: "N/A" indicates that while this information is commonly cited by chemical suppliers, a primary literature source with experimental details was not identified in the search.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products.[6][7] The recommended stress conditions for this compound include hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve a target degradation of 5-20%.[6]

Summary of Stability under Stress Conditions

The following table is a template illustrating how to present the results of forced degradation studies. The data presented are hypothetical.

Table 2: Illustrative Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersExposure TimeDegradation (%)Number of DegradantsMajor Degradant(s) (Proposed Structure)
Acid Hydrolysis 1 M HCl, 60 °C8 hours~15%22-Chloro-3,4-difluoro-1-nitrobenzene
Base Hydrolysis 1 M NaOH, 60 °C4 hours~20%32-Hydroxy-3,4-difluoro-1-nitrobenzene
Oxidative 30% H₂O₂, RT24 hours~10%1N-Oxide derivative
Photolytic ICH Q1B Option 21.2 million lux hours, 200 W h/m²~5%1Isomeric rearrangement product
Thermal (Solid) 80 °C7 days<2%0No significant degradation
Thermal (Solution) 80 °C in Acetonitrile7 days~8%1Product of solvent reaction

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[8][9]

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[3] Method development should aim to achieve adequate resolution between all peaks.[2] LC-MS/MS can be used for the identification and characterization of degradation products.[5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10-20 µL.

Hydrolytic Degradation

Hydrolysis studies are performed in acidic, basic, and neutral conditions to evaluate the susceptibility of the compound to degradation in aqueous environments.[6]

4.2.1. Acid Hydrolysis [1]

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Transfer an aliquot of the stock solution into a solution of 1 M HCl.

  • Reflux the mixture at 60°C for 8 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).

  • Cool the samples to room temperature and neutralize with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

4.2.2. Base Hydrolysis [1]

  • Prepare a stock solution of this compound as in the acid hydrolysis protocol.

  • Transfer an aliquot of the stock solution into a solution of 1 M NaOH.

  • Reflux the mixture at 60°C for 4 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

  • Cool the samples to room temperature and neutralize with an equivalent amount of 1 M HCl.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

4.2.3. Neutral Hydrolysis

  • Follow the procedure for acid/base hydrolysis, but use purified water instead of acid or base.

  • Reflux at an elevated temperature (e.g., 80°C) for an extended period (e.g., up to 7 days), as degradation is typically slower under neutral conditions.

Oxidative Degradation[10]
  • Prepare a stock solution of this compound.

  • Transfer an aliquot of the stock solution into a solution of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw samples at appropriate time points.

  • Dilute with the mobile phase for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

Photolytic Degradation[11]
  • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

  • A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and photolytic degradation.[11]

  • After the exposure period, prepare the samples for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

Thermal Degradation[13]
  • Place a solid sample of this compound in a thermostatically controlled oven at a temperature higher than the accelerated stability testing conditions (e.g., 80°C).

  • Expose the sample for a defined period (e.g., 7 days).

  • At specified time points, withdraw samples, allow them to cool, and prepare solutions for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Testing Stress Testing cluster_Analysis Analysis & Characterization cluster_Validation Method Validation & Reporting DS Drug Substance: This compound MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) DS->MethodDev StressConditions Expose to Stress Conditions MethodDev->StressConditions Acid Acid Hydrolysis StressConditions->Acid Base Base Hydrolysis StressConditions->Base Oxidation Oxidation StressConditions->Oxidation Photo Photolysis StressConditions->Photo Thermal Thermal StressConditions->Thermal Analysis Analyze Stressed Samples (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis StructElucid Structure Elucidation of Degradation Products Analysis->StructElucid Pathway Establish Degradation Pathways StructElucid->Pathway Validation Validate Analytical Method (Specificity) Pathway->Validation Report Generate Stability Report Validation->Report Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation Parent 2-Bromo-3,4-difluoro- 1-nitrobenzene Base_Hydrolysis 2-Hydroxy-3,4-difluoro- 1-nitrobenzene Parent->Base_Hydrolysis OH- (Base) Acid_Hydrolysis 2-Chloro-3,4-difluoro- 1-nitrobenzene (from HCl) Parent->Acid_Hydrolysis Cl- (from HCl) Nitroso 2-Bromo-3,4-difluoro- 1-nitrosobenzene Parent->Nitroso Mild Reduction N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂ Hydroxylamine 2-Bromo-3,4-difluoro- 1-hydroxylaminobenzene Nitroso->Hydroxylamine Further Reduction Amine 2-Bromo-3,4-difluoro- aniline Hydroxylamine->Amine Further Reduction

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Bromo-3,4-difluoro-1-nitrobenzene. The content is tailored for an audience with a professional background in chemistry, pharmacology, and drug development, offering detailed insights into the molecule's structural characteristics, which are crucial for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the chemical formula C₆H₂BrF₂NO₂. The benzene ring is substituted with a nitro group (-NO₂), a bromine atom (-Br), and two fluorine atoms (-F). The substitution pattern, with the bromine and a fluorine atom positioned ortho to the nitro group, is a key determinant of its three-dimensional structure and chemical behavior.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

Identifier/PropertyValue
IUPAC Name This compound
CAS Number 877161-74-5[1]
Molecular Formula C₆H₂BrF₂NO₂[1]
Molecular Weight 249.99 g/mol [1]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)F)F
InChI InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
Appearance Pale yellow solid[1]
Melting Point 66-70 °C[1]

Conformational Analysis

The conformation of this compound is significantly influenced by the steric interactions between the bulky ortho substituents and the nitro group. In an unsubstituted nitrobenzene molecule, the nitro group is coplanar with the benzene ring to maximize resonance stabilization. However, the presence of ortho substituents introduces steric hindrance, forcing the nitro group to rotate out of the plane of the benzene ring.

In the case of this compound, the presence of a bromine atom and a fluorine atom at the C2 and C6 positions, respectively (relative to the nitro group at C1), creates substantial steric strain. This strain is alleviated by the rotation of the C-N bond, leading to a non-planar conformation. The degree of this out-of-plane rotation, represented by the C2-C1-N-O dihedral (torsion) angle, is a critical parameter defining the molecule's conformation.

The following diagram illustrates the key rotational degree of freedom in this compound that results from steric hindrance.

G Steric Hindrance and Nitro Group Rotation cluster_0 This compound cluster_1 Conformational Effect C1 C1-NO2 Benzene_Ring Benzene Ring Steric_Hindrance Steric Hindrance between -NO2, -Br, and -F C1->Steric_Hindrance C2 C2-Br C2->Steric_Hindrance C3 C3-F C4 C4-F C5 C5-H C6 C6-H Rotation Rotation of the Nitro Group out of the Benzene Plane Steric_Hindrance->Rotation leads to Non_Planar Non-Planar Conformation Rotation->Non_Planar results in

Caption: Steric hindrance in this compound.

Quantitative Structural Data (Estimated)

The following table presents estimated values for key bond lengths, bond angles, and dihedral angles of this compound. These values are based on typical data for substituted nitrobenzenes and related halogenated aromatic compounds obtained from computational chemistry studies and crystallographic databases.

ParameterEstimated Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.40
C-N~1.47
N-O~1.22
C-Br~1.89
C-F~1.35
C-H~1.08
Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-N~120
O-N-O~125
C-C-Br~120
C-C-F~120
Dihedral Angles (°) **
C2-C1-N-O (torsion)30 - 60

Experimental and Computational Protocols

The structural and conformational analysis of molecules like this compound typically involves a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections at various angles.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the conformational preferences and geometric parameters of molecules.

Methodology:

  • Model Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For this molecule, the primary focus would be on the rotational barrier of the C-N bond.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. The relative energies of the conformers can be used to determine the most stable conformation.

The following diagram illustrates a general workflow for the computational conformational analysis of an organic molecule.

G Workflow for Computational Conformational Analysis Start Initial 3D Structure Generation Conf_Search Conformational Search (e.g., Rotational Scan) Start->Conf_Search DFT_Opt Geometry Optimization (DFT: e.g., B3LYP/6-311+G(d,p)) Conf_Search->DFT_Opt Low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Analysis Analysis of Results (Energies, Geometries) Freq_Calc->Analysis Verify minima End Identification of Stable Conformer(s) Analysis->End

Caption: A typical workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound are primarily dictated by the steric repulsion between the ortho-substituents (bromine and fluorine) and the nitro group. This interaction leads to a non-planar conformation where the nitro group is significantly twisted out of the plane of the benzene ring. Understanding this conformational preference is essential for predicting the molecule's reactivity, its ability to participate in intermolecular interactions (such as in a biological context), and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. While direct experimental data for this specific molecule is scarce, analysis of structurally similar compounds and computational modeling provide a robust framework for understanding its three-dimensional characteristics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3,4-difluoro-1-nitrobenzene. This reaction is a powerful method for the synthesis of complex biaryl compounds, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The presence of both electron-withdrawing nitro and fluoro groups on the aromatic ring presents unique considerations for this classic carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[1] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]

The specific substrate, this compound, is an attractive building block in medicinal chemistry. The difluoro substitution pattern can significantly influence the physicochemical properties of the resulting biaryl products, such as metabolic stability and binding affinity, while the nitro group can be a handle for further chemical transformations.

Data Presentation: Reaction Parameters and Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following table summarizes representative conditions and the resulting yield for the closely related substrate, 1-bromo-3,4-difluorobenzene, with 3-nitrophenylboronic acid. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1-bromo-3,4-difluorobenzene3-nitrophenylboronic acidPd(PPh₃)₄ (1.5 mol%)K₃PO₄Dioxane:Water (3:1)1058.5Not explicitly stated for this specific product, but the general procedure with other arylboronic acids gave yields up to 77%[2]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., pressure tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add this compound (e.g., 0.518 mmol, 1.0 equiv), the desired arylboronic acid (0.777 mmol, 1.5 equiv), and potassium phosphate (0.164 g, 0.777 mmol, 1.5 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 0.00777 mmol, 1.5 mol%).[2]

  • Inert Atmosphere: Seal the pressure tube and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (e.g., in a 3:1 v/v ratio) to the reaction vessel.[2]

  • Reaction: Heat the reaction mixture to 105 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired biaryl product.[2]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Solvents C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'L₂ pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings. 2-Bromo-3,4-difluoro-1-nitrobenzene is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites for functionalization. The presence of a strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the halogen substituents. These application notes provide an overview of the reactivity of this compound and detailed protocols for its reaction with various nucleophiles.

Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the activating effect of the nitro group. The nitro group, being a powerful electron-withdrawing group, activates the ortho and para positions for nucleophilic attack. In this molecule, the fluorine atom at the C4 position is para to the nitro group, while the bromine atom at the C2 position is ortho.

Generally, in SNAr reactions, fluoride is a better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and increases the electrophilicity of the attached carbon atom, making it more susceptible to nucleophilic attack. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position, leading to the displacement of the fluoride ion.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common nucleophiles. Researchers should optimize the reaction conditions for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-bromo-3-fluoro-4-amino-1-nitrobenzene derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-bromo-3-fluoro-4-(alkylthio/arylthio)-1-nitrobenzene derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., NaH, K₂CO₃, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol provides a general procedure for the synthesis of 2-bromo-3-fluoro-4-(alkoxy/phenoxy)-1-nitrobenzene derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Base (e.g., NaH, t-BuOK, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

  • Add the base (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with various nucleophiles. These are representative examples and actual results may vary.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80492
PiperidineEt₃NACN60688
AnilineDIPEADMSO1001275
BenzylamineK₂CO₃DMF80590

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRT395
Sodium thiomethoxide-DMFRT298
Benzyl mercaptanNaHTHFRT to 50485

Table 3: Reaction with Alkoxide/Phenoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxide-MethanolReflux689
PhenolK₂CO₃DMF100882
Potassium tert-butoxide-THFRT293

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of substituted nitrobenzene derivatives from this compound.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Nucleophile + Base Solvent Solvent (e.g., DMF, THF) Reactants->Solvent Reaction_Vessel Stirring at specified Temperature & Time Solvent->Reaction_Vessel TLC Monitor by TLC Reaction_Vessel->TLC Quench Quench with Water/Aqueous Solution TLC->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Caption: A typical experimental workflow.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The high reactivity of the fluorine atom at the C4 position, due to its para relationship with the activating nitro group, allows for the regioselective introduction of a wide range of nucleophiles. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science for the synthesis of novel functionalized aromatic compounds.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3,4-difluoro-1-nitrobenzene is a versatile chemical building block, particularly valuable in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its structure features a bromine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly activates the carbon-bromine bond towards oxidative addition, a key step in many catalytic cycles.[1] This activation facilitates coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira (C-C bond formation with alkynes).[1][3][4][5]

The selection of an appropriate palladium catalyst system, including the palladium precursor, ligand, base, and solvent, is critical for achieving high yields and selectivity. This document provides a guide to selecting these components and offers general protocols as starting points for reaction optimization.

Logical Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting a suitable palladium catalyst system based on the desired coupling partner for this compound.

Catalyst_Selection_Workflow cluster_start Initiation cluster_decision Decision Point cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_end Outcome start Substrate: This compound coupling_partner Select Coupling Partner start->coupling_partner boronic_acid Boronic Acid / Ester (Ar-B(OR)₂) coupling_partner->boronic_acid C-C amine Primary / Secondary Amine (R₂NH) coupling_partner->amine C-N alkyne Terminal Alkyne (R-C≡CH) coupling_partner->alkyne C-C (sp) suzuki_catalyst Catalyst System: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - Base: K₂CO₃, Cs₂CO₃ - Solvent: Dioxane/H₂O, Toluene boronic_acid->suzuki_catalyst Forms C-C Bond product Desired Coupled Product suzuki_catalyst->product buchwald_catalyst Catalyst System: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: XPhos, RuPhos, BINAP - Base: NaOtBu, K₃PO₄ - Solvent: Toluene, Dioxane amine->buchwald_catalyst Forms C-N Bond buchwald_catalyst->product sonogashira_catalyst Catalyst System: - Pd(PPh₃)₂Cl₂ / CuI - Base: Et₃N, DIPEA - Solvent: THF, DMF alkyne->sonogashira_catalyst Forms C-C Bond sonogashira_catalyst->product

Caption: Catalyst selection workflow for coupling reactions.

Data Presentation: Summary of Reaction Conditions

The tables below summarize typical starting conditions for palladium-catalyzed coupling reactions with electron-deficient aryl bromides like this compound. These are general guidelines, and optimization is recommended for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Suggested Conditions Notes
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ Pd(PPh₃)₄ is often effective for a wide range of substrates.[6]
Ligand PPh₃, dppf, SPhos, P(t-Bu)₃ For Pd(OAc)₂, a ligand like SPhos or P(t-Bu)₃ is required.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ An aqueous solution of the base is commonly used.[3]
Solvent Dioxane/H₂O, Toluene, DMF A mixture of an organic solvent and water is typical.[3][6]
Temperature 80 - 110 °C Reaction temperature depends on the reactivity of the coupling partners.

| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading may be possible with highly active ligands. |

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Suggested Conditions Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ These are common Pd(0) and Pd(II) precursors.[8]
Ligand XPhos, RuPhos, BINAP, BrettPhos Bulky, electron-rich phosphine ligands are crucial for C-N coupling.[9]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases are required.[8]
Solvent Toluene, Dioxane, t-BuOH Anhydrous conditions are generally preferred.[9]
Temperature 80 - 120 °C Microwave irradiation can sometimes accelerate the reaction.[8]

| Catalyst Loading | 1 - 5 mol% | Ligand-to-palladium ratio is typically between 1:1 and 2:1. |

Table 3: Sonogashira Coupling Conditions

Parameter Suggested Conditions Notes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Pd(PPh₃)₂Cl₂ is a classic catalyst for this reaction.[10]
Co-catalyst Copper(I) Iodide (CuI) CuI is the standard co-catalyst, though copper-free methods exist.[5][11]
Base Triethylamine (Et₃N), Diisopropylamine The base often serves as the solvent or co-solvent.[10][12]
Solvent THF, DMF, Acetonitrile Anhydrous and anaerobic conditions are typically required.[11][12]
Temperature Room Temperature - 65 °C Sonogashira couplings can often be run under mild conditions.[5][10]

| Catalyst Loading | Pd: 1-5 mol%, CuI: 1-10 mol% | The ratio of Pd to Cu can influence reaction efficiency. |

Experimental Protocols

Disclaimer: The following protocols are general starting points and must be optimized for specific substrates and scales. All reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen), preferably in a glovebox

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add Reactants: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., Toluene). Stir for a few minutes.

  • Add Amine: Add the amine (1.2 equiv) to the mixture.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block (e.g., 100 °C).[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature. Carefully unseal the vial and partition the contents between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired arylamine.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 - 5.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., diisopropylamine, 3.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.[10]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[10][12]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 2-Bromo-3,4-difluoro-1-nitrobenzene as a versatile starting material for the preparation of key pharmaceutical intermediates. The strategic placement of bromine, fluorine, and nitro functionalities on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including quinolone antibiotics and kinase inhibitors.

Overview of Synthetic Transformations

This compound serves as a scaffold for several key chemical reactions essential in pharmaceutical synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for functionalization.

The primary transformations discussed in these notes are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atoms by various nucleophiles.

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds at the bromine position.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine for further derivatization.

These reactions are fundamental in building the core structures of many active pharmaceutical ingredients (APIs).

Synthesis of Quinolone Antibiotic Precursors

Quinolones are a major class of broad-spectrum synthetic antibiotics.[1] The synthesis of many fluoroquinolones relies on the construction of the core bicyclic ring system, often involving the reaction of a poly-substituted aniline with a suitable three-carbon unit. This compound can be elaborated into a key aniline intermediate for this purpose.

A plausible synthetic pathway involves an initial nucleophilic aromatic substitution to introduce a desired side chain, followed by reduction of the nitro group to an aniline. This aniline is a critical precursor for the subsequent cyclization to form the quinolone core.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack due to the para-directing effect of the nitro group.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the desired amine to the reaction mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

NucleophileProductReaction Time (h)Yield (%)
Morpholine4-(2-Bromo-3-fluoro-4-nitrophenyl)morpholine5~85-95
Piperidine1-(2-Bromo-3-fluoro-4-nitrophenyl)piperidine6~80-90
Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro-substituted benzene ring to the corresponding aniline, a crucial step in the synthesis of many pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • Nitro-substituted intermediate (from Protocol 1) (1.0 eq)

  • Iron powder (Fe) (3.0 eq)

  • Ammonium Chloride (NH4Cl) (1.0 eq)

  • Ethanol/Water mixture (e.g., 4:1)

Procedure:

  • In a round-bottom flask, suspend the nitro-substituted compound and iron powder in the ethanol/water mixture.

  • Add ammonium chloride and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product.

Quantitative Data (Representative):

Starting MaterialProductReaction Time (h)Yield (%)
4-(2-Bromo-3-fluoro-4-nitrophenyl)morpholine4-(4-Amino-2-bromo-3-fluorophenyl)morpholine3~90-98

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[3] Many of these small molecules feature a substituted aromatic or heteroaromatic core. This compound is a valuable starting material for creating diverse libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl and heteroaryl groups at the bromine position, enabling extensive structure-activity relationship (SAR) studies.[4]

Protocol 3: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid with the bromo-substituted aromatic ring.

Reaction Scheme:

Materials:

  • Bromo-substituted aniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)[5]

  • Base (e.g., K2CO3, 2.0 eq)[5]

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)[5]

Procedure:

  • In a Schlenk flask, combine the bromo-substituted aniline, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90-100°C and stir for 12-16 hours.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

Arylboronic AcidProductReaction Time (h)Yield (%)
Phenylboronic acidBiphenyl-substituted aniline derivative14~70-85
Pyridine-3-boronic acidPyridyl-substituted aniline derivative16~65-80

Visualizations

Synthetic Pathway for a Quinolone Precursor

G A 2-Bromo-3,4-difluoro- 1-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) (e.g., with Morpholine) A->B  + Morpholine, K2CO3, DMF C 4-(2-Bromo-3-fluoro- 4-nitrophenyl)morpholine B->C D Reduction of Nitro Group C->D  + Fe, NH4Cl E 4-(4-Amino-2-bromo- 3-fluorophenyl)morpholine (Quinolone Precursor) D->E

Caption: Synthetic route to a key aniline precursor for quinolone synthesis.

General Workflow for Kinase Inhibitor Scaffold Synthesis

G cluster_0 Initial Functionalization cluster_1 Core Modification cluster_2 Diversity Generation A 2-Bromo-3,4-difluoro- 1-nitrobenzene B SNAr with various nucleophiles A->B C Library of substituted 2-bromo-1-nitrobenzenes B->C D Reduction of Nitro Group C->D E Library of substituted 2-bromoanilines D->E F Suzuki-Miyaura Coupling E->F  + Arylboronic acids, Pd catalyst G Diverse Library of Kinase Inhibitor Scaffolds F->G G A Pd(0) Catalyst C Oxidative Addition A->C B Aryl Halide (R-Br) B->C D R-Pd(II)-Br Intermediate C->D F Transmetalation (+ Base) D->F E Organoboron (Ar-B(OH)2) E->F G R-Pd(II)-Ar Intermediate F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Coupled Product (R-Ar) H->I

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][3] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.[1] The substrate, 2-Bromo-3,4-difluoro-1-nitrobenzene, is a highly functionalized building block of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluoro and nitro groups activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle, while also offering sites for further chemical modification. These application notes provide a detailed protocol for the Sonogashira coupling of this compound, offering a starting point for methodology development and optimization.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination, which yields the final alkynylated product and regenerates the active Pd(0) catalyst, thus completing the cycle.[1][4] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[2]

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions of various substituted aryl bromides, providing a reference for the development of a protocol for this compound.

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-3-fluoronitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285N/A
21-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ / CuIPiperidineDMF80692N/A
32-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPACNrt--[5]
44-Bromo-2-fluoro-1-nitrobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene70888N/A
51-Bromo-2,4-dinitrobenzene1-HexynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDioxane901078N/A

Note: The data presented are for structurally related compounds and serve as a guideline. Optimization for this compound is recommended.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of electron-deficient aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the palladium catalyst and copper(I) iodide. The vessel is then evacuated and backfilled with an inert gas (this cycle should be repeated three times).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by the anhydrous solvent. The amine base is then added, and the mixture is stirred for a few minutes. Finally, the terminal alkyne is added dropwise via syringe.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 Cu(I)X Cu(I)X Transmetalation->Cu(I)X regenerated Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArC≡CR Ar-C≡C-R Reductive_Elimination->ArC≡CR R-C≡C-H R-C≡C-H Base Base R-C≡C-H->Base Deprotonation Cu(I)C≡CR Cu(I)-C≡C-R Base->Cu(I)C≡CR with Cu(I)X Cu(I)C≡CR->Transmetalation

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add Pd catalyst and CuI to a dry flask - Evacuate and backfill with inert gas start->setup reagents Reagent Addition: - Add this compound - Add anhydrous solvent and base - Add terminal alkyne setup->reagents reaction Reaction: - Stir at specified temperature - Monitor progress by TLC or LC-MS reagents->reaction workup Work-up: - Cool to room temperature - Dilute and filter through celite - Wash with aq. NH4Cl and brine reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-3,4-difluoro-1-nitrobenzene. This reaction is a powerful method for the synthesis of N-aryl-3,4-difluoro-2-nitroanilines, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring makes this substrate particularly well-suited for this cross-coupling reaction.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex. The reaction typically employs a palladium precursor, a phosphine ligand, and a base in an anhydrous aprotic solvent. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results for aryl bromides.

Experimental Overview

The following sections detail the recommended catalyst systems, a general experimental protocol, and expected outcomes for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Recommended Catalyst Systems and Reaction Components

The selection of the appropriate palladium source, ligand, and base is crucial for achieving high yields and reaction efficiency. Below is a summary of commonly used and effective components for the amination of electron-deficient aryl bromides.

ComponentRecommended ReagentsTypical Loading/EquivalentsRationale
Palladium Source Palladium(II) acetate (Pd(OAc)₂)1-5 mol%Pre-catalyst that is reduced in situ to the active Pd(0) species.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.5-2.5 mol%A stable Pd(0) source, often preferred for its reliability.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)1.1 - 1.5 equivalents relative to PalladiumA bulky, electron-rich monophosphine ligand that is highly effective for coupling aryl bromides.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)1.1 - 1.5 equivalents relative to PalladiumAnother highly active Buchwald ligand, often used for challenging substrates.
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)1.1 - 1.5 equivalents relative to PalladiumA chiral bisphosphine ligand that can be effective in these couplings.
Base Sodium tert-butoxide (NaOt-Bu)1.2-2.0 equivalentsA strong, non-nucleophilic base that is widely used and highly effective.
Potassium tert-butoxide (KOt-Bu)1.2-2.0 equivalentsSimilar in reactivity to NaOt-Bu.
Cesium carbonate (Cs₂CO₃)1.5-2.5 equivalentsA milder base that can be advantageous when dealing with base-sensitive functional groups.
Solvent TolueneAnhydrousA common, non-polar aprotic solvent that is effective for this reaction.
1,4-DioxaneAnhydrousAnother suitable non-polar aprotic solvent.
Tetrahydrofuran (THF)AnhydrousCan also be used, though toluene and dioxane are more common.

Experimental Protocol: General Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The specific quantities should be adjusted based on the scale of the reaction and the molecular weight of the chosen amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 2.2 mol% XPhos), and the base (e.g., 1.5 equivalents of NaOt-Bu).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd Source, Ligand, and Base to Schlenk Flask prep2 Add 2-Bromo-3,4-difluoro- 1-nitrobenzene and Amine prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 reaction Heat and Stir Mixture (80-110 °C) prep3->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup1 Cool to Room Temperature and Quench with Water monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding the reaction mechanism.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Product (Ar-NR'R'') reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., a second-generation Buchwald ligand), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The nitro group is generally compatible with the reaction conditions, but with very strong bases and high temperatures, side reactions can occur. If this is suspected, switching to a milder base like cesium carbonate may be beneficial.

  • Amine Reactivity: Sterically hindered or electron-poor amines may require longer reaction times or more forcing conditions to achieve good conversion.

  • Purification: The polarity of the resulting N-aryl-3,4-difluoro-2-nitroaniline will depend on the nature of the amine used. Adjust the eluent system for column chromatography accordingly for optimal separation.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of substituted anilines from this compound, facilitating the advancement of drug discovery and development programs.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3,4-difluoro-1-nitrobenzene is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group for activation and three distinct halogen atoms (one bromine, two fluorines), allows for sequential and regioselective functionalization. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the halogens effective leaving groups.[1][2] This reactivity is a cornerstone for constructing complex molecules, particularly N-heterocycles, which are prevalent scaffolds in pharmaceuticals.[1][3][4] Fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[5][6]

This document provides detailed protocols for the synthesis of key heterocyclic cores such as substituted anilines and benzimidazoles, starting from this compound.

General Reactivity and Synthesis Strategy

The primary reaction pathway for functionalizing this compound is Nucleophilic Aromatic Substitution (SNAr). The nitro group activates the ortho (C2-Br) and para (C4-F) positions for nucleophilic attack. Generally, the reaction proceeds through a stepwise addition-elimination sequence via a Meisenheimer complex intermediate.[2] The synthesis of heterocyclic compounds typically follows a multi-step sequence involving an initial SNAr reaction, followed by reduction of the nitro group and subsequent cyclization.

G start_node 2-Bromo-3,4-difluoro- 1-nitrobenzene step1_node Step 1: Nucleophilic Aromatic Substitution (SNAr) start_node->step1_node  + Nucleophile (R-NH2) intermediate_node Substituted 2-Bromo-3-fluoro-nitrobenzene Derivative step1_node->intermediate_node step2_node Step 2: Nitro Group Reduction intermediate_node->step2_node  + Reducing Agent (Fe, SnCl2) diamine_node Substituted o-Phenylenediamine Derivative step2_node->diamine_node step3_node Step 3: Cyclization diamine_node->step3_node  + Cyclizing Agent (HCOOH, R'CHO) final_product Final Heterocyclic Compound (e.g., Benzimidazole) step3_node->final_product

Caption: General workflow for heterocyclic synthesis.

Synthesis of N-Aryl Heterocyclic Precursors via SNAr

The first step in many synthetic routes is the selective substitution of one of the halogen atoms with a nucleophile, such as an amine. The fluorine at the C4 position is highly activated by the para nitro group and is typically displaced in preference to the other halogens.

Protocol 2.1: Synthesis of N-Aryl-2-bromo-3-fluoro-4-nitroaniline Derivatives

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, DMF, or acetonitrile.

  • Addition of Reagents: Add the desired amine (1.1 eq.) and a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be filtered, washed with cold water and a small amount of cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-substituted-2-bromo-3-fluoro-4-nitroaniline.

Entry Amine Nucleophile Product Yield (%) Ref.
1Morpholine4-(2-Bromo-3-fluoro-4-nitrophenyl)morpholine~95%[2][7]
2Piperidine1-(2-Bromo-3-fluoro-4-nitrophenyl)piperidine~92%[7]
3AnilineN-(2-Bromo-3-fluoro-4-nitrophenyl)aniline~88%[7]
(Note: Yields are representative based on similar substrates as specific data for this compound may vary.)

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals.[3][4] The synthesis involves the reduction of the nitro group of the SNAr product to form an o-phenylenediamine derivative, followed by cyclization.

G cluster_reduction Nitro Reduction cluster_cyclization Cyclization Pathways A Substituted Nitroaromatic (from Protocol 2.1) B o-Phenylenediamine Intermediate A->B  Fe/HCl or SnCl2/HCl   C1 Formic Acid (HCOOH) C2 Aldehyde (R'CHO) D1 2-Unsubstituted Benzimidazole C1->D1  Reflux   D2 2-Substituted Benzimidazole C2->D2  Oxidative Conditions (e.g., air, Na2S2O5)  

Caption: Logical pathways for benzimidazole synthesis.

Protocol 3.1: Reductive Cyclization to Form Benzimidazoles

This protocol outlines a one-pot or two-step method starting from the N-substituted nitroaniline precursor.

Experimental Procedure:

  • Reduction of Nitro Group:

    • In a round-bottom flask, suspend the N-substituted-2-bromo-3-fluoro-4-nitroaniline (1.0 eq.) from Protocol 2.1 in a solvent like ethanol or acetic acid.

    • Add a reducing agent such as iron powder (Fe, 4-5 eq.) and a catalytic amount of ammonium chloride (NH₄Cl), or stannous chloride (SnCl₂, 3-4 eq.) in concentrated HCl.[8]

    • Heat the mixture to reflux (e.g., 80-90 °C) for 2-4 hours until the reduction is complete (monitored by TLC).

    • Cool the reaction, neutralize with a base (e.g., NaHCO₃ or NaOH solution), and filter through celite to remove metal salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). The resulting organic layer contains the crude o-phenylenediamine intermediate.

  • Cyclization to Benzimidazole:

    • For 2-unsubstituted benzimidazoles: Take the crude diamine and add formic acid (HCOOH). Heat the mixture to reflux for 2-4 hours.[8]

    • For 2-substituted benzimidazoles: Dissolve the crude diamine in a solvent like ethanol/water. Add the desired aldehyde (1.1 eq.) and an oxidizing agent such as sodium dithionite (Na₂S₂O₄) or simply allow air to bubble through the refluxing solution.[3][4] Heat for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid.

    • Alternatively, neutralize the mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final benzimidazole derivative.

Reactant 1 Cyclizing Agent Product Yield (%) Ref.
4-Morpholino-2-bromo-3-fluorobenzene-1-amineFormic Acid7-Bromo-6-fluoro-5-morpholino-1H-benzo[d]imidazole~85-90%[8][9]
4-Morpholino-2-bromo-3-fluorobenzene-1-amineBenzaldehyde7-Bromo-6-fluoro-5-morpholino-2-phenyl-1H-benzo[d]imidazole~80-88%[3][4]
(Note: Yields are representative and estimated based on established methods for similar substrates.)

Potential for Other Heterocycles

The versatile nature of the o-phenylenediamine intermediates generated from this compound allows for the synthesis of other important heterocyclic systems.

  • Quinoxalines: The diamine intermediate can be condensed with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) to form quinoxaline derivatives. This reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid.[10][11][12]

  • Phenothiazines: While not directly synthesized from the diamine, the original this compound can potentially undergo reactions with 2-aminothiophenols. This would involve a double SNAr reaction, likely requiring forcing conditions, to form the tricyclic phenothiazine core, a scaffold known for its biological activities.[13][14][15]

References

Application Notes and Protocols for Stille Coupling with 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Stille coupling of 2-Bromo-3,4-difluoro-1-nitrobenzene. This electron-deficient substrate presents unique challenges, and the protocols outlined below are designed to serve as a robust starting point for developing efficient and high-yielding cross-coupling methodologies.

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction involves the palladium-catalyzed coupling of an organostannane reagent with an organic halide or pseudohalide. A key advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, including the nitro group, which often obviates the need for protecting group strategies.

This compound is a valuable building block in medicinal chemistry and materials science. The presence of multiple electron-withdrawing groups (a nitro group and two fluorine atoms) renders the aryl bromide electron-deficient, which can influence its reactivity in the Stille coupling catalytic cycle. This document outlines recommended catalysts, ligands, solvents, and other reaction parameters to facilitate the successful coupling of this substrate with various organostannane reagents.

Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-X Complex (R¹-Pd(L)₂-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Diorganopalladium(II) Complex (R¹-Pd(L)₂-R²) Transmetalation->Diorganopalladium_Complex Tin_Halide Tin Halide (X-SnR₃) Transmetalation->Tin_Halide Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product (R¹-R²) Reductive_Elimination->Coupled_Product Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Organostannane Organostannane (R²-SnR₃) Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille coupling reaction.

Recommended Reaction Conditions

Based on literature precedents for electron-deficient aryl bromides, the following conditions are recommended as a starting point for the Stille coupling of this compound. Optimization of these parameters may be necessary to achieve the desired yield and purity for specific coupling partners.

Table 1: Recommended Reagents and Conditions
ParameterRecommendedNotes
Aryl Bromide This compound1.0 equivalent
Organostannane Aryl-, Heteroaryl-, Vinyl-, or Alkynylstannane1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(PPh₃)₂1 - 5 mol%
Ligand (if required) PPh₃, P(o-tol)₃, or other phosphine ligands2 - 10 mol% (typically in a 2:1 or 4:1 ratio to Pd)
Solvent Toluene, Dioxane, DMF, or NMPAnhydrous and degassed
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates
Reaction Time 12 - 48 hoursMonitor by TLC or GC-MS
Additives (optional) CuI, LiCl, or CsFCan facilitate transmetalation and improve yields

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Bromide, Organostannane, Catalyst, Ligand (if needed) Setup Combine Reagents in Schlenk Flask under Inert Gas Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvent AddSolvent Add Solvent via Syringe Solvent->AddSolvent Setup->AddSolvent AddStannane Add Organostannane via Syringe AddSolvent->AddStannane Heat Heat and Stir Reaction Mixture AddStannane->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with aq. KF Solution Dilute->Wash Filter Filter through Celite Wash->Filter Extract Separate and Dry Organic Layer Filter->Extract Concentrate Concentrate under Reduced Pressure Extract->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Stille coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions and yields for Stille coupling reactions of aryl bromides with similar electronic properties to this compound. These examples can serve as a guide for expected outcomes.

Table 2: Representative Conditions and Yields for Stille Coupling of Electron-Deficient Aryl Bromides
EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
21-Bromo-3-nitrobenzeneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892
34-Bromo-3-fluoronitrobenzeneTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678
42-Bromo-5-nitropyridineTributyl(ethynyl)stannanePd(PPh₃)₄ (4)-Toluene902475
51-Bromo-2,4-dinitrobenzeneTributyl(phenyl)stannanePd₂(dba)₃ (2.5)XPhos (5)Dioxane1102468

Note: The yields and conditions in this table are illustrative and have been adapted from various literature sources for structurally related compounds. Actual results with this compound may vary and require optimization.

Troubleshooting

  • Low Yield: Consider increasing the catalyst loading, trying a different ligand (e.g., more electron-rich or bulkier phosphines), or increasing the reaction temperature. The use of additives like CuI can also be beneficial.

  • Incomplete Reaction: Ensure that all reagents and solvents are strictly anhydrous and that the reaction is maintained under an inert atmosphere. Increasing the reaction time or temperature may also drive the reaction to completion.

  • Formation of Side Products: Homocoupling of the organostannane is a common side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or by the addition of certain additives.

By following these guidelines and protocols, researchers can effectively approach the Stille coupling of this compound to synthesize a wide range of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3,4-difluoro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-bromo-3,4-difluoro-1-nitrobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The following sections detail the synthetic route, scale-up considerations, experimental protocols, and safety information.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of complex molecules for the pharmaceutical and material science industries. Its trifunctionalized aromatic ring offers multiple reaction sites for further chemical modifications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the bromo and nitro groups provide versatile handles for a variety of chemical transformations. Given its industrial importance, the development of a robust and scalable synthesis is of critical importance.

Synthetic Pathway Overview

The industrial synthesis of this compound typically involves a two-step process starting from 1,2-difluorobenzene:

  • Nitration: The initial step is the nitration of 1,2-difluorobenzene to produce 3,4-difluoronitrobenzene. This is a standard electrophilic aromatic substitution reaction.

  • Bromination: The subsequent step is the bromination of 3,4-difluoronitrobenzene to yield the final product, this compound.

The following diagram illustrates the general synthetic workflow:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product 1_2_Difluorobenzene 1,2-Difluorobenzene Nitration Nitration Reaction 1_2_Difluorobenzene->Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Nitration Brominating_Agent Brominating Agent (e.g., Br2/FeBr3) Bromination Bromination Reaction Brominating_Agent->Bromination Nitration->Bromination 3,4-Difluoronitrobenzene (Intermediate) Workup Aqueous Workup Bromination->Workup Distillation Fractional Distillation Workup->Distillation Crystallization Crystallization Distillation->Crystallization Final_Product 2-Bromo-3,4-difluoro- 1-nitrobenzene Crystallization->Final_Product

Figure 1: General Synthetic Workflow

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

G Scale_Up Scale-Up Considerations Thermodynamics Reaction Thermodynamics (Heat Management) Scale_Up->Thermodynamics Kinetics Reaction Kinetics (Mixing & Dosing) Scale_Up->Kinetics Safety Process Safety (Exotherms, Pressure) Scale_Up->Safety Purification Purification Strategy (Distillation, Crystallization) Scale_Up->Purification Economics Process Economics (Reagent Cost, Throughput) Scale_Up->Economics

Figure 2: Key Scale-Up Considerations
ParameterLaboratory Scale (Grams)Pilot Plant / Industrial Scale (Kilograms)
Reaction Vessel Glass flaskGlass-lined or stainless steel reactor
Heating/Cooling Heating mantle, ice bathJacket with heating/cooling fluid
Agitation Magnetic stirrerMechanical overhead stirrer
Reagent Addition Dropping funnelMetering pump
Work-up Separatory funnelCentrifuge, filter press
Purification Column chromatographyFractional distillation, crystallization
Yield 70-85% (representative)65-80% (representative)
Purity >98% (representative)>99% (representative)

Experimental Protocols

The following protocols are representative and may require optimization based on the specific equipment and scale of operation.

Protocol 1: Nitration of 1,2-Difluorobenzene (Kilogram Scale)

Materials:

ReagentQuantity (kg)Molar Equivalent
1,2-Difluorobenzene10.01.0
Fuming Nitric Acid (90%)7.01.1
Concentrated Sulfuric Acid (98%)20.0-

Procedure:

  • Charge the concentrated sulfuric acid into a clean, dry, temperature-controlled reactor.

  • Cool the sulfuric acid to 0-5 °C with constant agitation.

  • Slowly add the fuming nitric acid to the sulfuric acid, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the dropwise addition of 1,2-difluorobenzene. The addition rate should be controlled to maintain the reaction temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at 10 °C for 1-2 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, slowly quench the reaction mixture by adding it to a mixture of ice and water with vigorous stirring.

  • Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude 3,4-difluoronitrobenzene.

Protocol 2: Bromination of 3,4-Difluoronitrobenzene (Kilogram Scale)

Materials:

ReagentQuantity (kg)Molar Equivalent
3,4-Difluoronitrobenzene10.01.0
Bromine11.01.1
Iron Powder0.35Catalyst

Procedure:

  • Charge the crude 3,4-difluoronitrobenzene and iron powder into a suitable reactor.

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add the bromine to the reaction mixture. The addition should be controlled to maintain the temperature and manage the evolution of hydrogen bromide gas, which should be scrubbed through a sodium hydroxide solution.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by GC-MS.

  • Cool the reaction mixture to room temperature and quench by slowly adding a solution of sodium bisulfite to destroy any remaining bromine.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Protocol 3: Purification by Fractional Distillation and Crystallization
  • The crude this compound is purified by vacuum distillation. The main fraction is collected at the appropriate boiling point and pressure.

  • The distilled product is then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to achieve high purity.

  • The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Safety and Handling

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Nitrating Mixture: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Bromine: Toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.

  • Hydrogen Bromide: A corrosive gas is evolved during the bromination step. The reaction must be equipped with a gas scrubber.

  • Exothermic Reactions: Both nitration and bromination are exothermic. Proper temperature control is crucial to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be adapted and validated for specific laboratory or plant conditions. All procedures should be carried out with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3,4-difluoro-1-nitrobenzene. This electron-deficient aryl bromide presents unique challenges and opportunities for achieving high reaction yields. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your experimental workflow.

Troubleshooting Guide

Low yields or reaction failures with this compound in Suzuki coupling reactions can often be attributed to several key factors. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities.[1][2] 2. Inefficient Oxidative Addition: While the electron-withdrawing nitro group activates the C-Br bond, steric hindrance or inappropriate ligand choice can slow this step.[2][3] 3. Problematic Transmetalation: The boronic acid/ester may be slow to transmetalate to the palladium center.[4] 4. Incorrect Base: The chosen base may not be strong enough or may be incompatible with the reaction conditions.[5]1. Use a fresh, high-quality palladium precatalyst (e.g., a palladacycle). Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1] 2. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. Consider using pre-formed catalyst-ligand complexes (e.g., XPhos Pd G3/G4).[6] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure a small amount of water is present in the solvent system to facilitate the formation of the active boronate species.[3] 4. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[4][5]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2][7] 2. Use of Pd(II) Precatalyst: Pd(II) sources can induce homocoupling during their reduction to the active Pd(0) species.[2][4]1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[7] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms the active Pd(0) species.[4]
Protodeboronation (Loss of Boronic Acid/Ester) 1. Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the cleavage of the C-B bond.[7] 2. Substrate Sensitivity: Electron-rich or heteroaromatic boronic acids are more prone to protodeboronation.1. Use a milder base (e.g., K₂CO₃) or a fluoride-based base (e.g., KF) which can be effective at lower temperatures.[4][8] Minimize the amount of water in the reaction mixture. 2. Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[7]
Dehalogenation of Starting Material 1. Presence of Protic Solvents/Impurities: Hydrogen sources in the reaction mixture can lead to the reduction of the aryl bromide. 2. Ligand Choice: Certain ligands may promote side reactions.1. Use anhydrous solvents and ensure all reagents are dry. 2. Screen different ligands to identify one that minimizes this side reaction.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[9] 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time or incrementally increase the temperature if necessary.[10] 2. Use a more robust catalyst/ligand system. Consider a second addition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Is the nitro group on this compound problematic for Suzuki coupling?

A1: Generally, the nitro group is well-tolerated and can even be beneficial. As a strong electron-withdrawing group, it activates the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle.[11] While there have been reports of nitro groups acting as leaving groups in some palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive in the context of Suzuki coupling.[12][13][14][15]

Q2: What is the best catalyst and ligand combination for this substrate?

A2: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and BrettPhos have shown great success in similar couplings.[6][11] Modern palladium precatalysts, like the Buchwald G3 or G4 palladacycles, are often preferred as they are air-stable and highly active.[6]

Q3: Which base and solvent system should I start with?

A3: A good starting point is to use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] For the solvent, a mixture of an aprotic polar solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio), is commonly employed.[10] The water is often crucial for the transmetalation step.

Q4: How can I minimize the formation of impurities?

A4: To minimize impurities, it is critical to work under strictly inert conditions to prevent oxygen-mediated side reactions like boronic acid homocoupling.[2][7] Thoroughly degassing your solvents and using high-purity reagents are essential. If protodeboronation is an issue, consider using a milder base or a more stable boronic acid derivative.[7]

Q5: My reaction is sluggish. What can I do to improve the rate?

A5: If your reaction is slow, you can try several strategies. Increasing the reaction temperature is a common approach, but be mindful of potential substrate or catalyst decomposition.[9] Using a more electron-rich and bulky ligand can accelerate both the oxidative addition and reductive elimination steps.[7] Additionally, ensure your base is sufficiently soluble in the reaction medium.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[10]

Visualizations

Experimental Workflow for Optimization

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop A 1. Select Initial Conditions (Catalyst, Ligand, Base, Solvent) B 2. Prepare Reagents (Degas Solvents, Weigh Solids) A->B C 3. Assemble Reaction under Inert Atmosphere B->C D 4. Run Reaction (Heat & Stir) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Work-up & Purify E->F G 7. Analyze Yield & Purity F->G H High Yield? G->H I Vary One Parameter (e.g., Ligand, Temp) H->I No J Reaction Complete H->J Yes I->C

Caption: A typical workflow for optimizing a Suzuki coupling reaction.

Troubleshooting Flowchart

G Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and the atmosphere inert? Start->Check_Catalyst Check_Conditions Are the temperature and base appropriate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh precatalyst. Ensure rigorous inert technique. Check_Catalyst->Sol_Catalyst No Check_Ligand Is the ligand suitable for an electron-deficient substrate? Check_Conditions->Check_Ligand Yes Sol_Conditions Increase temperature. Screen stronger bases (K3PO4, Cs2CO3). Check_Conditions->Sol_Conditions No Check_Boronic Is protodeboronation or homocoupling occurring? Check_Ligand->Check_Boronic Yes Sol_Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Check_Ligand->Sol_Ligand No Sol_Boronic Use milder base or Bpin ester. Ensure thorough degassing. Check_Boronic->Sol_Boronic Yes End Re-run Experiment Check_Boronic->End No Sol_Catalyst->End Sol_Conditions->End Sol_Ligand->End Sol_Boronic->End

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination ReductElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylBr Ar-Br ArylBr->PdII_Aryl Boronic Ar'-B(OR)₂ Boronic->PdII_Biaryl Base Base (e.g., OH⁻) Base->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting failed nucleophilic substitution of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with the nucleophilic substitution of 2-Bromo-3,4-difluoro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound failing or giving a low yield?

A1: Failure or low yield in this SNAr reaction can stem from several factors. The most common issues include incorrect regioselectivity (substituting a fluorine instead of the bromine), insufficiently reactive nucleophiles, suboptimal reaction conditions (temperature, solvent, base), or the presence of impurities like water. The nitro group's position relative to the halogens is critical for activating the ring towards nucleophilic attack.

Q2: Which halogen should be substituted on this compound?

A2: This is a key challenge with this substrate. In nucleophilic aromatic substitution, the rate of reaction is often influenced by two factors: the electron-withdrawing power of the activating group (the nitro group) and the electronegativity of the leaving group.

  • The nitro group strongly activates the positions ortho and para to it. In this molecule, the bromine is at the C-2 position (ortho), and the fluorine is at the C-4 position (para). Both are activated sites.

  • In SNAr reactions, fluoride is generally a much better leaving group than bromide because the highly electronegative fluorine atom makes the attached carbon more electrophilic and stabilizes the intermediate (Meisenheimer complex) more effectively.

Therefore, you may be observing preferential substitution of the fluorine at the C-4 position instead of the bromine at the C-2 position. Confirmation of your product's structure via NMR or other spectroscopic methods is crucial.

Q3: What are the ideal solvent and temperature conditions for this reaction?

A3: Polar aprotic solvents are typically required for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.[1] Preferred solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Reactions may proceed at room temperature with highly activated substrates and strong nucleophiles, but heating is often necessary, with temperatures ranging from 50 °C to 150 °C to drive the reaction to completion.

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion

If you observe the starting material remaining largely unreacted, consider the following causes and solutions.

Potential Cause 1: Insufficiently Reactive Nucleophile.

  • Explanation: The nucleophile may not be strong enough to attack the electron-deficient aromatic ring. Neutral amines or alcohols are less reactive than their corresponding anionic forms (amides or alkoxides).

  • Solution: If using an alcohol or thiol, pre-treat it with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent to generate the more potent alkoxide or thiolate nucleophile.[2] For amine nucleophiles, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[2]

Potential Cause 2: Suboptimal Reaction Temperature.

  • Explanation: The activation energy for the reaction may not be met at the current temperature. Even with activation from the nitro group, substitution of bromide can be sluggish compared to fluoride.

  • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at intervals. Reactions of this type can require heating up to 100-150 °C.[2]

Potential Cause 3: Inappropriate Solvent.

  • Explanation: Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, hindering the reaction. Nonpolar solvents will not effectively dissolve the reactants and intermediates.

  • Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP.[1] Ensure the solvent is anhydrous, as water can protonate and deactivate strong nucleophiles.

Problem 2: Formation of Multiple Products (Lack of Regioselectivity)

If your analysis shows a mixture of products, it is likely due to a lack of regioselectivity.

Potential Cause: Competing Substitution at Bromine and Fluorine Sites.

  • Explanation: As detailed in FAQ Q2, both the bromine at C-2 (ortho to NO₂) and the fluorine at C-4 (para to NO₂) are activated for substitution. Since fluorine is a better leaving group in SNAr, the substitution of the C-4 fluorine is often the kinetically favored pathway.

  • Solution: Unfortunately, achieving high selectivity for bromide substitution over fluoride substitution can be very difficult and may not be possible under standard SNAr conditions. Your strategy may need to be adapted:

    • Accept the Mixture: If the isomers are separable by chromatography, proceed with the reaction and purify the desired product.

    • Alternative Chemistry: Consider transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which are often highly selective for C-Br bonds over C-F bonds.[3]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this reaction.

G cluster_start Start cluster_analysis Analysis cluster_path1 Problem Identification cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Mixture cluster_end End Goal start Reaction Failed (Low/No Conversion or Mixture) analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis no_reaction Problem: No/Low Conversion (>80% SM Remaining) analysis->no_reaction  Starting Material (SM) Dominant mixture Problem: Mixture of Products (Isomer Formation) analysis->mixture  Multiple Products Detected sol_temp Increase Temperature (e.g., 80°C -> 120°C) no_reaction->sol_temp sol_base Use Stronger Base (e.g., K2CO3 -> NaH for alcohols) no_reaction->sol_base sol_solvent Change Solvent (e.g., THF -> DMSO/DMF) no_reaction->sol_solvent sol_purify Purify Desired Isomer (Column Chromatography) mixture->sol_purify sol_alt_chem Switch to Alternative Chemistry (e.g., Buchwald-Hartwig Coupling) mixture->sol_alt_chem end_product Successful Synthesis of Desired Product sol_temp->end_product sol_base->end_product sol_solvent->end_product sol_purify->end_product sol_alt_chem->end_product

Caption: A workflow for diagnosing and solving common issues.

Data Summary

ParameterChangeExpected Effect on RateExpected Effect on YieldNotes
Solvent THF → DMF or DMSOIncreaseIncreasePolar aprotic solvents stabilize the charged Meisenheimer complex.[1]
Temperature 50 °C → 100 °CSignificant IncreaseIncrease (up to a point)Higher temperatures help overcome the activation energy but can lead to decomposition if too high.
Base Et₃N → K₂CO₃Similar/Slight IncreaseSimilar/Slight IncreaseFor amine nucleophiles, an inorganic base is often effective.
Base (for ROH) None → NaHDrastic IncreaseDrastic IncreaseGeneration of the alkoxide is crucial for reactivity.[2]
Nucleophile 2° Amine → 1° AmineDecreaseDecreaseSteric hindrance can slow the rate of nucleophilic attack.

Representative Experimental Protocol: Amination

This protocol provides a general method for the reaction of this compound with a primary or secondary amine. Note: This reaction may preferentially yield the 4-amino-2-bromo-1,3-difluorobenzene product.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add the amine nucleophile (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product(s).

Regioselectivity: The Br vs. F Substitution Challenge

The diagram below illustrates the two competing reaction pathways.

G cluster_path1 Pathway 1 (Often Favored) cluster_path2 Pathway 2 (Desired) SM This compound + Nucleophile (Nu-) P1 Product 1 (4-Nu-2-bromo-1,3-difluorobenzene) SM->P1 Substitution at C4 (para to NO2) Leaving Group: F- (Good) P2 Product 2 (2-Nu-3,4-difluoro-1-nitrobenzene) SM->P2 Substitution at C2 (ortho to NO2) Leaving Group: Br- (Poorer)

Caption: Competing SNAr pathways on the substrate.

References

Technical Support Center: Reactions of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,4-difluoro-1-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a common reaction for this substrate, given the activating effect of the electron-withdrawing nitro group. However, the presence of multiple halogen substituents can lead to challenges in regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A1: In this compound, both the bromine at the C2 position (ortho to the nitro group) and the fluorine at the C4 position (para to the nitro group) are activated towards nucleophilic attack. The nitro group strongly activates the ortho and para positions for SNAr.[1][2] Generally, the C-F bond is stronger than the C-Br bond, but fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic.[2] The regioselectivity will be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, substitution at the C4 position (displacement of fluoride) is kinetically favored.

Q2: What are the expected byproducts in SNAr reactions with this substrate?

A2: The primary byproduct of concern is the regioisomeric substitution product. If the desired reaction is the displacement of bromine at C2, the product of fluorine displacement at C4 will be a byproduct, and vice-versa. Other potential byproducts can include di-substituted products if harsh reaction conditions are used with a strong nucleophile, or decomposition of the starting material under high temperatures.

Q3: How can I control the regioselectivity of the SNAr reaction?

A3: Controlling regioselectivity can be challenging. The outcome often depends on a subtle interplay of electronic and steric factors. Softer nucleophiles may favor substitution at the position with the better leaving group (often fluorine in SNAr), while bulkier nucleophiles might favor the less sterically hindered position. Experimentation with reaction temperature, solvent, and the specific nucleophile is often necessary to optimize for the desired product.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low yield of desired product - Reaction temperature is too low. - Nucleophile is not sufficiently reactive. - Competing side reactions.- Gradually increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile. - Analyze the crude reaction mixture to identify byproducts and adjust conditions accordingly.
Formation of multiple products (regioisomers) - Similar reactivity of the C-Br and C-F bonds towards the nucleophile.- Screen different solvents to influence the selectivity. - Modify the nucleophile to be more sterically demanding to favor one position over the other. - Employ a milder nucleophile or reaction conditions to favor the more kinetically controlled product.
Decomposition of starting material - Reaction temperature is too high. - Presence of strong bases or nucleophiles causing unwanted side reactions.- Lower the reaction temperature. - Use a weaker base or a more controlled addition of the nucleophile.
Experimental Protocol: General SNAr with an Amine
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF), add the amine nucleophile (1.1-1.5 eq).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Potential SNAr Pathways

SNAr_Pathways start This compound + NuH path1 Attack at C4 start->path1 path2 Attack at C2 start->path2 product1 2-Bromo-3-fluoro-4-nitro-substituted product path1->product1 - HF product2 3,4-Difluoro-2-nitro-substituted product path2->product2 - HBr Cross_Coupling_Workflow start Combine Reactants and Catalyst degas Degas and Add Solvent start->degas heat Heat under Inert Atmosphere degas->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification workup->purify product Isolated Product purify->product Chemoselective_Reduction start This compound harsh Harsh Reduction (e.g., H₂, Pd/C) start->harsh mild Mild Reduction (e.g., SnCl₂, Fe/HCl) start->mild byproduct Hydrodehalogenated Products harsh->byproduct desired_product 2-Bromo-3,4-difluoroaniline mild->desired_product

References

Technical Support Center: Purification of Products from 2-Bromo-3,4-difluoro-1-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,4-difluoro-1-nitrobenzene and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring for nucleophilic attack, while the bromo-substituent provides a handle for cross-coupling reactions.[1]

Q2: What are the typical impurities encountered in reactions involving this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or other reactants.

  • Side Products: In SNAr reactions, side products can arise from the displacement of a fluorine atom instead of the intended bromine atom, or vice-versa, depending on the nucleophile and reaction conditions. In Suzuki coupling, homocoupling of the boronic acid reagent is a common byproduct.[2]

  • Catalyst Residues: In cross-coupling reactions, residual palladium catalyst is a significant impurity that often requires specific removal techniques.[2]

  • Solvent and Reagents: Residual solvents and excess reagents or bases used in the reaction.

Q3: How do I choose an appropriate purification method for my product?

A3: The choice of purification method depends on the physical state of your product (solid or oil) and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities and is suitable for both solid and oily products.[3]

  • Recrystallization: This is an effective technique for purifying solid products, especially for removing small amounts of impurities. The choice of solvent is critical.[4]

  • Aqueous Work-up: A standard aqueous work-up is a crucial first step to remove inorganic salts and water-soluble impurities.[2] For products of Suzuki reactions, a basic aqueous wash can help remove unreacted boronic acid.[2]

Q4: What are some good starting solvent systems for column chromatography?

A4: A good starting point for column chromatography of nitroaromatic compounds is a non-polar/polar solvent system. Common choices include mixtures of hexanes or heptane with ethyl acetate or dichloromethane. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and impurities.[2]

Q5: Can you suggest some solvents for recrystallizing derivatives of this compound?

A5: The choice of recrystallization solvent is highly dependent on the specific structure of your product. A general approach is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[4]

Troubleshooting Guide

Problem 1: My product is an oil and won't crystallize.

Possible Causes:

  • Presence of impurities inhibiting crystallization.

  • The product may be an oil at room temperature.

Solutions:

  • Purify by Column Chromatography: This is the most suitable method for purifying oily products.[2]

  • Attempt Co-distillation: If the product is volatile, co-distillation with a high-boiling, non-reactive solvent under reduced pressure might remove volatile impurities.

  • Trituration: If the oil is viscous, washing with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes) may induce crystallization or remove oily impurities.

Problem 2: I see multiple spots on TLC after my reaction, and they are very close together.

Possible Causes:

  • Formation of isomers or closely related byproducts.

  • Incomplete reaction.

Solutions:

  • Optimize Column Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.[2] Experiment with different solvent systems on TLC to find the one that provides the best separation.

  • Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) may be necessary.

  • Recrystallization: If the product is a solid, fractional recrystallization might be effective in separating the desired product from impurities with slightly different solubilities.

Problem 3: My purified product from a Suzuki coupling reaction is contaminated with a metallic residue.

Possible Cause:

  • Residual palladium catalyst from the reaction.

Solutions:

  • Filtration: If a heterogeneous catalyst was used, filtration through a pad of Celite can remove it.[2]

  • Metal Scavengers: For homogeneous catalysts, treatment of the crude product with a metal scavenger (e.g., functionalized silica or activated carbon) followed by filtration can effectively remove residual palladium.[2]

  • Aqueous Work-up with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can sometimes help in removing metal impurities.

Data Presentation

Table 1: Typical Purification Strategies for Products of this compound Reactions

Reaction TypeProduct TypePrimary Purification MethodSecondary Purification MethodKey Impurities to Remove
SNAr Amine or Ether Derivative (Solid)RecrystallizationColumn ChromatographyUnreacted starting material, isomeric byproducts
SNAr Amine or Ether Derivative (Oil)Column ChromatographyN/AUnreacted starting material, isomeric byproducts
Suzuki Coupling Biaryl Derivative (Solid)Column ChromatographyRecrystallizationHomocoupled byproduct, residual palladium, unreacted boronic acid
Suzuki Coupling Biaryl Derivative (Oil)Column ChromatographyMetal Scavenger TreatmentHomocoupled byproduct, residual palladium, unreacted boronic acid

Experimental Protocols

General Protocol for Aqueous Work-up of a Suzuki Coupling Reaction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water (to remove inorganic salts).

    • A basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid.[2]

    • Brine (to facilitate phase separation).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

General Protocol for Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_oily->column_chromatography success_cryst Successful Crystallization? recrystallization->success_cryst check_purity_oil Check Purity (TLC, NMR) column_chromatography->check_purity_oil pure_solid Pure Solid Product success_cryst->pure_solid Yes failed_cryst Crystals do not form or are impure success_cryst->failed_cryst No failed_cryst->column_chromatography pure_oil Pure Oily Product check_purity_oil->pure_oil Pure impure_oil Oil is impure check_purity_oil->impure_oil Impure impure_oil->column_chromatography Re-purify Experimental_Workflow reaction_setup Reaction Setup (e.g., Suzuki Coupling) workup Aqueous Work-up reaction_setup->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Chromatography or Recrystallization) drying->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

References

Overcoming low reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3,4-difluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help overcome the challenges associated with the reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

A1: The reactivity of this compound is governed by the interplay of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This activation is most pronounced at the positions ortho (C2) and para (C4) to the nitro group. The molecule has three potential leaving groups for SNAr: a bromine atom at the activated C2 position and fluorine atoms at the less activated C3 (meta) and highly activated C4 (para) positions. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is the primary reaction site.[3]

Q2: Which position is most reactive towards Nucleophilic Aromatic Substitution (SNAr)?

A2: The most reactive position for SNAr is the carbon attached to the fluorine at position 4 (C4). There are two key reasons for this:

  • Electronic Activation : The C4 position is para to the strongly electron-withdrawing nitro group, which provides significant resonance stabilization to the negatively charged Meisenheimer complex intermediate formed during the reaction.[1][4] The C2 position (bearing the bromine) is also activated (ortho to the nitro group), but the para activation is typically stronger. The C3 position is meta to the nitro group and is therefore not significantly activated.

  • Leaving Group Ability : In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile, not the departure of the leaving group.[4][5] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoride is often a better leaving group than bromide in SNAr, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions.[4][5]

Therefore, nucleophiles will preferentially attack the C4 position, leading to the displacement of the fluoride ion.

Q3: Is it possible to achieve selective Suzuki-Miyaura coupling at the C-Br bond?

A3: Yes, selective Suzuki-Miyaura coupling at the carbon-bromine bond is not only possible but is the standard application for this type of substrate. The mechanism of palladium-catalyzed cross-coupling reactions relies on the oxidative addition of the catalyst into a carbon-halogen bond. The general reactivity trend for this step is C-I > C-Br > C-Cl, while C-F bonds are typically unreactive under standard Suzuki conditions.[3] This inherent difference in reactivity allows for the palladium catalyst to selectively insert into the C-Br bond, leaving the two C-F bonds intact. To avoid potential competition from SNAr side reactions, it is advisable to use non-nucleophilic bases and solvents where possible and to maintain carefully controlled temperatures.

Troubleshooting Guides

Topic 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low or no product yield in my SNAr reaction.

This is a common issue stemming from the specific reaction conditions not being optimal for the chosen nucleophile and substrate.

Possible Cause Recommended Solution & Explanation
Insufficient Temperature The activation energy for SNAr can be high. Increase the reaction temperature, often in the range of 80-150 °C. For very unreactive systems, consider using a sealed tube or microwave reactor to safely reach higher temperatures.[6]
Weak Nucleophile The nucleophile may not be strong enough to attack the electron-deficient ring. If using an alcohol or a thiol, pre-treat it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide or thiolate.[7]
Inappropriate Solvent SNAr reactions are significantly faster in polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, increasing its effective reactivity.[8]
Presence of Water Trace amounts of water can protonate and deactivate strong nucleophiles. Ensure all reagents and solvents are anhydrous, particularly when using highly reactive bases like NaH.

Problem: A mixture of products is formed (poor regioselectivity).

While the C4-F position is the most reactive, substitution at the C2-Br position can sometimes occur, leading to a mixture of isomers.

Possible Cause Recommended Solution & Explanation
Harsh Reaction Conditions High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2-Br position. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate to favor substitution at the most activated C4-F site.
Nucleophile Characteristics The nature of the nucleophile (hard vs. soft, steric bulk) can influence regioselectivity. While less common in SNAr, it is a factor to consider. If facing selectivity issues, screening different nucleophile precursors or solvents may be beneficial.
Extended Reaction Times Leaving the reaction for too long, especially at elevated temperatures, can lead to the formation of thermodynamic byproducts or decomposition. Monitor the reaction by TLC or LC-MS and quench it once the main starting material is consumed.
Topic 2: Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

Failure in Suzuki coupling often points to issues with the catalyst system or the reaction environment.

Possible Cause Recommended Solution & Explanation
Catalyst Inactivity / Decomposition The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[9] Consider using a modern pre-catalyst that is more air-stable and generates the active Pd(0) species more reliably in situ.
Poor Ligand Choice The electron-withdrawing effects of the nitro and fluoro groups can make oxidative addition challenging. Use bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos, which are known to promote the coupling of electron-deficient aryl halides.[9][10]
Ineffective Base or Solvent The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][11] The solvent system (e.g., dioxane/water, toluene/water) must solubilize all components.[11]
Boronic Acid Decomposition Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride species (boroxines). Use a slight excess (1.2-1.5 equivalents) of the boronic acid and ensure it is of high quality.

Problem: Significant formation of side products.

Side products like de-brominated starting material or homocoupled boronic acid are common in Suzuki reactions.

Possible Cause Recommended Solution & Explanation
De-bromination This occurs when the aryl-palladium intermediate is reduced before it can couple with the boronic acid. Ensure strictly anaerobic conditions and use high-purity, anhydrous solvents. The presence of water or oxygen can exacerbate this issue.[9]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen or certain palladium species. Ensure thorough degassing. Reducing the catalyst loading or adding the boronic acid slowly to the reaction mixture can sometimes mitigate this issue.
SNAr Side Product If using a nucleophilic base (e.g., an alkoxide) or a solvent like DMF at high temperatures, a competing SNAr reaction may occur. If this is observed, switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and a less nucleophilic solvent like dioxane.

Data Presentation

The following tables present representative data to illustrate the effect of reaction parameters. Actual results will vary based on the specific nucleophile/coupling partner and experimental setup.

Table 1: Representative Conditions for SNAr with Piperidine

EntrySolventBase (eq.)Temp. (°C)Time (h)Approx. Yield (%)
1AcetonitrileK₂CO₃ (2.0)802445
2THFK₂CO₃ (2.0)652430
3DMFK₂CO₃ (2.0)801285
4DMSOEt₃N (2.0)1008>90

Data is illustrative and based on general trends for SNAr reactions on activated aryl fluorides.[7]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Approx. Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O10040
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/H₂O10055
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF11075
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100>95

Data is illustrative and based on general trends for Suzuki coupling of electron-deficient aryl bromides.[9][12]

Experimental Protocols

Protocol 1: Representative Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine (e.g., piperidine) targeting the C4-F position.

Materials:

  • This compound (1.0 eq.)

  • Piperidine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe (to a concentration of approx. 0.2 M).

  • Add the piperidine (1.2 eq.) to the suspension with stirring.

  • Heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium pre-catalyst system (e.g., Pd₂(dba)₃ with SPhos ligand, or a pre-formed pre-catalyst like SPhos Pd G3) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate, Celite

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), and the palladium catalyst/ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

  • Add degassed 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 ratio, to a concentration of approx. 0.1 M).[11]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_legend Legend Process Process Decision Decision Outcome Outcome Success Success start Start: Low SNAr Yield check_temp Is Temp. > 80°C? start->check_temp increase_temp Increase Temp to 80-120°C. Consider microwave. check_temp->increase_temp No check_solvent Is solvent polar aprotic (DMF, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to anhydrous DMF or DMSO. check_solvent->change_solvent No check_nucleophile Is nucleophile strong? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile use_base Generate stronger nucleophile in situ (e.g., use NaH). check_nucleophile->use_base No check_yield Is yield satisfactory? check_nucleophile->check_yield Yes use_base->check_yield success Reaction Optimized check_yield->success Yes failure Further optimization needed. (Check reagent purity) check_yield->failure No

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Caption: Factors influencing regioselectivity in SNAr reactions.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-3,4-difluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions for which this compound is a suitable substrate?

A1: this compound is an electron-deficient aryl halide, making it an excellent substrate for several key cross-coupling and substitution reactions. The primary transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically to create biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to synthesize aryl amines.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the fluorine atoms, activated by the electron-withdrawing nitro group.

Q2: Which position on the aromatic ring is most reactive?

A2: The reactivity of the different positions on the ring depends on the reaction type:

  • In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the carbon-bromine bond is the most reactive site for oxidative addition to the palladium catalyst.

  • In Nucleophilic Aromatic Substitution (SNAr) , the fluorine atom at the 4-position (para to the nitro group) is the most activated and likely to be displaced by a nucleophile. The nitro group strongly withdraws electron density, making the carbons attached to the fluorine atoms electrophilic. The para-position experiences greater resonance stabilization of the Meisenheimer intermediate compared to the meta-position.

Q3: Can I perform selective reactions at different positions?

A3: Yes, selective functionalization is possible by choosing the appropriate reaction type. For instance, you can first perform a Suzuki-Miyaura or Buchwald-Hartwig reaction at the bromine position under palladium catalysis. Subsequently, the product of this reaction can be subjected to Nucleophilic Aromatic Substitution to replace one of the fluorine atoms.

Q4: What are the general safety precautions when working with this compound?

A4: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired biaryl product.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.

Troubleshooting Decision Tree for Low-Yielding Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Is the Catalyst System Active? start->catalyst base Is the Base Appropriate? catalyst->base Yes catalyst_sol Action: - Use a fresh catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). - Screen different ligands (e.g., SPhos, XPhos). - Ensure anaerobic conditions. catalyst->catalyst_sol No solvent Is the Solvent System Optimal? base->solvent Yes base_sol Action: - Screen different bases (see Table 1). - Use anhydrous base if needed. - Ensure adequate base equivalents (2-3 eq.). base->base_sol No temp Are Temperature and Time Sufficient? solvent->temp Yes solvent_sol Action: - Ensure solvents are degassed. - Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). - Check for solubility of reactants. solvent->solvent_sol No reagents Are Reagents of Good Quality? temp->reagents Yes temp_sol Action: - Increase reaction temperature (typically 80-110 °C). - Increase reaction time and monitor by TLC/LC-MS. temp->temp_sol No reagents_sol Action: - Check purity of boronic acid (protodeboronation is a common side reaction). - Use boronic ester for greater stability. reagents->reagents_sol No

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Data Presentation: Illustrative Base and Solvent Combinations for Suzuki-Miyaura Coupling

The following table provides a summary of commonly used bases and solvents for Suzuki-Miyaura couplings of electron-deficient aryl bromides. Yields are illustrative and will vary based on the specific boronic acid and reaction conditions.

Base (equivalents)Solvent SystemTypical Temperature (°C)Expected YieldNotes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100Good to ExcellentA standard and cost-effective choice.
Cs₂CO₃ (2-3)Dioxane80-100High to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)Toluene/H₂O (4:1)90-110High to ExcellentA strong base that can be very effective, particularly for less reactive substrates.
Na₂CO₃ (2-3)DMF80-100Moderate to HighDMF can aid in the solubility of starting materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Low conversion or formation of side products (e.g., hydrodehalogenation).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent, especially with electron-deficient substrates.

Troubleshooting Decision Tree for Low-Yielding Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Is the Catalyst/Ligand Combination Appropriate? start->catalyst_ligand base_strength Is the Base Strength Correct? catalyst_ligand->base_strength Yes catalyst_ligand_sol Action: - Use a pre-catalyst (e.g., XPhos Pd G3). - Screen bulky electron-rich ligands (e.g., XPhos, RuPhos). - Ensure anaerobic conditions. catalyst_ligand->catalyst_ligand_sol No solvent_choice Is the Solvent Suitable? base_strength->solvent_choice Yes base_strength_sol Action: - Use a strong, non-nucleophilic base (see Table 2). - NaOtBu and K₃PO₄ are common choices. - Avoid bases that can react with the substrate. base_strength->base_strength_sol No amine_quality Is the Amine Nucleophile Stable and Pure? solvent_choice->amine_quality Yes solvent_choice_sol Action: - Use anhydrous, degassed polar aprotic solvents (e.g., Toluene, Dioxane, THF). - Toluene is often a good starting point. solvent_choice->solvent_choice_sol No amine_quality_sol Action: - Use a fresh, pure amine. - Consider the pKa of the amine; more basic amines are generally more reactive. amine_quality->amine_quality_sol No

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig aminations.

Data Presentation: Illustrative Base and Solvent Combinations for Buchwald-Hartwig Amination

The following table summarizes common base and solvent systems for the amination of electron-deficient aryl bromides. Yields are illustrative and depend on the specific amine used.

Base (equivalents)SolventTypical Temperature (°C)Expected YieldNotes
NaOtBu (1.2-1.5)Toluene80-110High to ExcellentA very common and effective strong base. Can be sensitive to moisture.
K₃PO₄ (2-3)Dioxane90-110Good to HighA good alternative to alkoxide bases, especially for substrates with base-sensitive functional groups.
Cs₂CO₃ (2-3)Toluene or Dioxane90-110Good to HighA milder inorganic base that can be effective with the right ligand.
K₂CO₃ (2-3)DMF100-120ModerateCan be effective, but often requires higher temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), the base (1.2-3.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is slow or does not proceed to completion.

SNAr reactions with this compound are driven by the electron-deficient nature of the ring. However, the reaction rate can be influenced by several factors.

Troubleshooting Decision Tree for Slow SNAr Reactions

G start Slow SNAr Reaction nucleophile Is the Nucleophile Strong Enough? start->nucleophile solvent_snar Is the Solvent Appropriate? nucleophile->solvent_snar Yes nucleophile_sol Action: - Use a more nucleophilic reagent. - For neutral nucleophiles (e.g., amines), consider adding a non-nucleophilic base. nucleophile->nucleophile_sol No temperature_snar Is the Temperature Sufficient? solvent_snar->temperature_snar Yes solvent_snar_sol Action: - Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to stabilize the Meisenheimer complex. solvent_snar->solvent_snar_sol No base_snar Is a Base Required and Present? temperature_snar->base_snar Yes temperature_snar_sol Action: - Increase the reaction temperature. - Monitor for potential decomposition at higher temperatures. temperature_snar->temperature_snar_sol No base_snar_sol Action: - For reactions with neutral nucleophiles like amines, a base (e.g., K₂CO₃, Et₃N) is needed to neutralize the H-F formed. base_snar->base_snar_sol No

Caption: Troubleshooting workflow for slow SNAr reactions.

Data Presentation: Illustrative Base and Solvent Combinations for SNAr

The following table provides a summary of common conditions for SNAr reactions on activated fluoroaromatics.

NucleophileBase (if needed)SolventTypical Temperature (°C)Expected YieldNotes
Secondary Amine (e.g., Morpholine)K₂CO₃ or Et₃NDMF or DMSO25-80High to ExcellentA base is required to act as a proton scavenger.
Primary AmineK₂CO₃ or Et₃NDMF or DMSO25-80Good to HighSimilar to secondary amines, a base is necessary.
Alkoxide (e.g., NaOMe)(Self-basic)THF or DMF0-50High to ExcellentThe alkoxide is a strong enough base.
PhenoxideK₂CO₃DMF80-120Good to HighRequires heating to proceed at a reasonable rate.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography or recrystallization.

Technical Support Center: Purification of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-3,4-difluoro-1-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The synthesis of this compound, like many halogenated nitroaromatics, can result in a variety of impurities. The most common of these are positional isomers, which arise from the non-specific nature of electrophilic aromatic substitution reactions. Depending on the synthetic route, other potential impurities include unreacted starting materials, di-nitrated or di-brominated byproducts, and de-halogenated species.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the scale of the purification.

Q3: What is a suitable solvent for the recrystallization of this compound?

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be developed to achieve good separation between the desired product and its impurities. The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The melting point of the compound (66-70 °C) is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower-boiling point solvent or a solvent mixture. Ensure a slow cooling rate.
No crystal formation upon cooling The solution is not sufficiently saturated, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively discriminate between the product and a particular impurity. The cooling was too rapid, trapping impurities in the crystal lattice.Select a different recrystallization solvent or consider a multi-solvent system. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities The mobile phase polarity is not optimal. The column is overloaded.Optimize the eluent system using TLC to achieve a clear separation of spots. A typical starting point for halogenated nitroaromatics is a mixture of hexanes and ethyl acetate. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The compound does not move down the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound elutes too quickly The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase. The sample is not sufficiently soluble in the mobile phase.Add a small amount of a slightly more polar solvent to the eluent to improve solubility and reduce tailing. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Experimental Protocols

The following are suggested starting protocols based on general laboratory techniques and information from structurally similar compounds. Researchers should perform initial small-scale trials to optimize these conditions for their specific sample.

Recrystallization Protocol
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, and mixtures thereof). A suitable solvent will dissolve the compound when heated but will result in the formation of a precipitate upon cooling to room temperature and then in an ice bath.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a boiling chip. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (66-70 °C).

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC solvent system that gives good separation of the target compound from impurities. An ideal Rf value for the product is between 0.2 and 0.4. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle air pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity as the separation progresses (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₂BrF₂NO₂
Molecular Weight237.99 g/mol
AppearancePale yellow solid
Melting Point66-70 °C
SolubilityInsoluble in water, soluble in organic solvents

Illustrative Purity Targets for Purified this compound

ParameterSpecification
Purity (by GC or HPLC)≥ 98%
Moisture≤ 0.5%
Total Impurities≤ 2%

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in minimal hot solvent Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying PureProduct Pure Product Drying->PureProduct

Caption: A general workflow for the purification of this compound by recrystallization.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery ImpureProduct Product Still Impure Start->ImpureProduct Sol1 Add co-solvent or change solvent OilingOut->Sol1 Sol2 Scratch flask or add seed crystal NoCrystals->Sol2 Sol3 Use minimal hot solvent & cool thoroughly LowRecovery->Sol3 Sol4 Change solvent or recrystallize again ImpureProduct->Sol4

Caption: Troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: Reactions of 2-Bromo-3,4-difluoro-1-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3,4-difluoro-1-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with amines.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield of the Desired Mono-aminated Product

Q1: I am observing a low yield of my target N-substituted-2-bromo-3,4-difluoroaniline. What are the potential causes and how can I improve the yield?

A1: Low yields in the mono-amination of this compound can stem from several factors. The primary reasons include incomplete reaction, formation of side products, or difficult purification.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.

  • Reagent Purity: Verify the purity of your starting material and the amine. Impurities can interfere with the reaction.

  • Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the intermediate Meisenheimer complex. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HBr formed during the reaction. The choice and stoichiometry of the base can be critical. An insufficient amount of base can stall the reaction, while a very strong base might promote side reactions.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. It is advisable to start at a moderate temperature (e.g., room temperature to 50 °C) and gradually increase it if the reaction is sluggish.

Issue 2: Formation of Multiple Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is a mixture. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. The primary side reactions to consider are di-substitution and substitution at a fluoro position.

  • Di-substitution: This occurs when a second molecule of the amine reacts with the initial mono-aminated product. This is more likely when an excess of the amine is used or at elevated temperatures.

  • Fluoro-substitution: While the bromo group is generally a better leaving group in SNAr reactions on nitro-activated rings, substitution of one of the fluorine atoms can occur, leading to isomeric products. The regioselectivity is influenced by the electronic environment and reaction conditions. The nitro group strongly activates the ortho and para positions. In this compound, the bromine is ortho to the nitro group, making it highly activated.

Strategies to Enhance Selectivity:

  • Stoichiometry Control: Use a controlled amount of the amine (e.g., 1.0-1.2 equivalents) to minimize the chance of di-substitution. Adding the amine slowly to the reaction mixture can also be beneficial.

  • Temperature Optimization: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the substitution of the more labile bromine atom.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Nonpolar solvents can sometimes favor ortho-substitution in similar systems, though polar aprotic solvents are generally used for SNAr reactions. Experimenting with different solvents may be necessary to optimize for your specific amine.

Frequently Asked Questions (FAQs)

Q3: Which halogen is preferentially substituted in this compound during amination?

A3: In nucleophilic aromatic substitution reactions on nitro-activated aromatic rings, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. However, the position of the halogen relative to the activating nitro group is also a critical factor. In this compound, the bromine atom is located at the C2 position, which is ortho to the strongly activating nitro group. This positioning makes the C-Br bond highly susceptible to nucleophilic attack. Therefore, the substitution of the bromine atom is generally the major pathway.

Q4: Can I use a primary amine for this reaction without getting a significant amount of the di-substituted product?

A4: Yes, it is possible to achieve selective mono-amination with primary amines. The key is to carefully control the reaction conditions.

Recommendations:

  • Equivalents of Amine: Use a slight excess (1.0 to 1.2 equivalents) of the primary amine.

  • Reaction Temperature: Maintain a low to moderate reaction temperature.

  • Slow Addition: Add the amine dropwise to the solution of this compound to maintain a low instantaneous concentration of the amine.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q5: What is a general experimental protocol for the reaction of this compound with a primary amine?

A5: The following is a general protocol that can be optimized for specific amines.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 50 °C).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Notes
Solvent Anhydrous DMF, DMSO, or NMPPolar aprotic solvents are preferred.
Base TEA, DIPEAUse a non-nucleophilic base.
Amine Stoichiometry 1.0 - 1.2 equivalentsTo minimize di-substitution.
Temperature Room temperature to 50 °COptimize based on reaction progress.
Monitoring TLC, LC-MSTo determine reaction completion.

Visualizing Reaction Pathways

To aid in understanding the reaction, the following diagrams illustrate the key processes.

sn_ar_mechanism reactant 2-Bromo-3,4-difluoro- 1-nitrobenzene + Amine (R-NH2) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product N-Substituted-2-bromo- 3,4-difluoroaniline + HBr intermediate->product Loss of Leaving Group

Caption: SNAr mechanism for the amination reaction.

troubleshooting_workflow start Low Yield or Mixture of Products check_completion Reaction Complete? start->check_completion check_stoichiometry Amine Stoichiometry? check_completion->check_stoichiometry Yes optimize_temp Optimize Temperature check_completion->optimize_temp No check_stoichiometry->start Incorrect optimize_solvent Optimize Solvent check_stoichiometry->optimize_solvent Correct optimize_temp->check_completion successful_reaction Successful Reaction optimize_solvent->successful_reaction

Caption: A simplified troubleshooting workflow for the amination reaction.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene and 2-Bromo-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SNAr Reactivity in Halogenated Nitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, crucial for the construction of complex aromatic molecules used in pharmaceuticals, agrochemicals, and materials science. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group.

Qualitative Reactivity Comparison

2-Bromo-1-nitrobenzene features a nitro group ortho to the bromine atom. The strong electron-withdrawing nature of the nitro group activates the C-Br bond towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance and inductive effects.

2-Bromo-3,4-difluoro-1-nitrobenzene , in addition to the ortho-nitro group, possesses two fluorine atoms on the aromatic ring. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I effect). This effect significantly increases the electrophilicity of the carbon atom bonded to the bromine, making the ring much more susceptible to nucleophilic attack. The fluorine atom at the 4-position is para to the bromine, and its electron-withdrawing effect further stabilizes the negative charge of the Meisenheimer complex through the aromatic system. The cumulative electron-withdrawing effect of the nitro group and two fluorine atoms renders the aromatic ring of this compound highly electron-deficient and, therefore, substantially more reactive towards nucleophiles than 2-Bromo-1-nitrobenzene.

The following diagram illustrates the logical relationship of the substituent effects on the reactivity of the two compounds.

G Logical Relationship of Substituent Effects on Reactivity cluster_0 2-Bromo-1-nitrobenzene cluster_1 This compound A Ortho-Nitro Group (-I, -M effects) B Increased Electrophilicity at C-Br A->B C Moderate Reactivity in SNAr B->C G High Reactivity in SNAr C->G Significantly Lower Reactivity Compared To D Ortho-Nitro Group (-I, -M effects) F Greatly Increased Electrophilicity at C-Br D->F E Two Fluorine Atoms (Strong -I effect) E->F F->G

Figure 1: Substituent effects on SNAr reactivity.

Quantitative Data

While a direct kinetic comparison between this compound and 2-Bromo-1-nitrobenzene is not available in the literature, data for analogous compounds consistently show a dramatic increase in SNAr reaction rates with the introduction of fluorine atoms. The table below presents representative data for the reaction of similar halogenated nitroaromatics with piperidine, a common nucleophile.

SubstrateNucleophileSolventTemperature (°C)Relative Rate Constant (k_rel)
1-Chloro-2,4-dinitrobenzenePiperidineEthanol251
1-Fluoro-2,4-dinitrobenzenePiperidineEthanol25~3000
1-Bromo-4-nitrobenzenePiperidineBenzene1001
1-Fluoro-4-nitrobenzenePiperidineBenzene100~2500

This data is compiled from various sources for illustrative purposes and highlights the activating effect of fluorine in SNAr reactions.

The significantly higher reactivity of fluorinated analogues is attributed to the strong inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer intermediate. Based on these established principles, it is predicted that this compound will be several orders of magnitude more reactive than 2-Bromo-1-nitrobenzene.

Experimental Protocols

To provide a direct comparison of the reactivity of the two title compounds, the following experimental protocol for a kinetic study is proposed.

Proposed Experimental Protocol for Comparative Kinetic Analysis

This protocol outlines a general procedure for comparing the reaction rates of this compound and 2-Bromo-1-nitrobenzene with an amine nucleophile, such as aniline or piperidine, using UV-Vis spectrophotometry or HPLC to monitor the reaction progress.

Materials:

  • This compound

  • 2-Bromo-1-nitrobenzene

  • Aniline (or other suitable nucleophile)

  • Anhydrous Dimethylformamide (DMF)

  • Suitable non-reactive internal standard for HPLC analysis (e.g., dodecane)

  • Standard laboratory glassware

  • HPLC or UV-Vis spectrophotometer

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-Bromo-1-nitrobenzene, and the nucleophile in anhydrous DMF.

    • If using HPLC, add a known concentration of the internal standard to the substrate solutions.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the substrate solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel with vigorous stirring.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots by diluting them in a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining substrate and/or the formed product.

    • Plot the concentration of the substrate versus time.

  • Data Processing:

    • Determine the initial reaction rate from the slope of the concentration vs. time plot.

    • Calculate the pseudo-first-order rate constant (k_obs) under conditions where the nucleophile is in large excess.

    • Repeat the experiment with the other substrate under identical conditions.

    • Compare the rate constants to determine the relative reactivity.

The following diagram illustrates the proposed experimental workflow.

G Experimental Workflow for Comparative Kinetic Study A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Thermostat Substrate Solution in Reaction Vessel A->B C Initiate Reaction by Adding Pre-heated Nucleophile B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Samples by HPLC or UV-Vis D->E F Plot Concentration vs. Time and Determine Rate Constants E->F G Compare Rate Constants to Determine Relative Reactivity F->G

Figure 2: Workflow for kinetic analysis.

Signaling Pathways and Reaction Mechanisms

The SNAr reaction of both compounds proceeds through the well-established addition-elimination mechanism, which is depicted below.

G SNAr Mechanism for Halogenated Nitrobenzenes A Aryl Halide + Nucleophile B Rate-determining Step: Nucleophilic Attack A->B C Meisenheimer Complex (Resonance Stabilized Anion) B->C Formation D Fast Step: Elimination of Halide C->D Collapse E Substituted Product D->E

Figure 3: The two-step SNAr mechanism.

The key difference in the reactivity of this compound and 2-Bromo-1-nitrobenzene lies in the stability of the Meisenheimer complex. The additional fluorine atoms in the difluoro compound provide significant stabilization to this intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive than 2-Bromo-1-nitrobenzene in nucleophilic aromatic substitution reactions. This enhanced reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group, which greatly stabilize the Meisenheimer complex formed during the reaction. For synthetic applications requiring high reactivity and efficient displacement of the bromine, this compound is the superior choice. The provided experimental protocol offers a framework for quantifying this reactivity difference in a laboratory setting.

A Comparative Analysis of Fluorinated vs. Chlorinated Nitrobenzenes in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of reagents is paramount. Among the cornerstone reactions is Nucleophilic Aromatic Substitution (SNAr), a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. A frequent design choice in SNAr strategies involves the use of nitro-activated halobenzenes. This guide provides a comprehensive comparative study of two common substrates: fluorinated and chlorinated nitrobenzenes, offering insights into their reactivity, supported by experimental data, to inform rational substrate selection in synthetic endeavors.

The Reactivity Dichotomy: Fluorine's Unexpected Superiority

Contrary to the leaving group trends observed in aliphatic nucleophilic substitution (S_N_2/S_N_1) reactions, where iodide and bromide are superior leaving groups, in SNAr reactions, fluoride is significantly more labile than chloride. This counterintuitive reactivity is a cornerstone of SNAr chemistry. The enhanced reactivity of fluorinated nitroaromatics is not due to the strength of the carbon-halogen bond, but rather to the electronic effects exerted during the rate-determining step of the reaction.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack to form this complex. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer intermediate.[1][2] This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. While chlorine is also electron-withdrawing, its inductive effect is less pronounced than that of fluorine.

Quantitative Comparison of Reactivity

Kinetic studies provide definitive evidence for the superior reactivity of fluorinated nitrobenzenes in SNAr reactions. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with piperidine.

SubstrateNucleophileSolventRelative Rate Constant (k_F_/k_Cl_)
1-Fluoro-2,4-dinitrobenzenePiperidineEthanol~ 50-100
1-Chloro-2,4-dinitrobenzenePiperidineEthanol1

Table 1: Relative rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in ethanol. The rate for the chloro-substituted compound is taken as the baseline. Note that the relative rate can vary depending on the solvent and the nucleophile.[1]

The data clearly indicates that 1-fluoro-2,4-dinitrobenzene reacts significantly faster than its chloro-analogue under identical conditions. This substantial difference in reaction rates often allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times, when employing fluorinated substrates. This can be particularly advantageous in the synthesis of complex molecules that are sensitive to harsh conditions.

Further quantitative data from various studies on the reactions of 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (CDNB) with different nucleophiles consistently demonstrates the higher reactivity of the fluorinated compound.

SubstrateNucleophileSolventk (M⁻¹s⁻¹)Temperature (°C)
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile> 10² (catalyzed)Not specified
1-Chloro-2,4-dinitrobenzenePiperidine2-Methylpropan-1-ol~0.0225
1-Fluoro-2,4-dinitrobenzeneBiothiolsAqueousGenerally higherNot specified
1-Chloro-2,4-dinitrobenzeneBiothiolsAqueousGenerally lowerNot specified

Table 2: A compilation of second-order rate constants (k) from various kinetic studies. Direct comparison is challenging due to differing reaction conditions, but the trend of higher reactivity for the fluoro-substituted compound is evident.[3][4][5]

Experimental Protocols

To provide a practical framework for comparing the reactivity of fluorinated and chlorinated nitrobenzenes, the following general experimental protocols for a typical SNAr reaction with an amine nucleophile are presented.

General Protocol for the Reaction of a Halonitrobenzene with an Amine

Materials:

  • 1-Fluoro-2,4-dinitrobenzene or 1-Chloro-2,4-dinitrobenzene

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, Ethanol)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the halonitrobenzene (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of the base (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.[6]

Kinetic Measurement Protocol (Illustrative Example)

For a quantitative comparison, kinetic studies can be performed using UV-Vis spectrophotometry, following the formation of the colored product.

Procedure:

  • Stock Solutions: Prepare stock solutions of the halonitrobenzene and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at known concentrations.

  • Reaction Initiation: In a cuvette, mix the halonitrobenzene solution with a pseudo-first-order excess of the piperidine solution at a constant temperature.

  • Data Acquisition: Immediately begin recording the absorbance of the solution at the λ_max of the product over time using a spectrophotometer.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order rate equation. The second-order rate constant (k₂) is then obtained from the slope of a plot of k_obs versus the concentration of piperidine.[2]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams visualize the SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step A Nitro-activated Aryl Halide B Meisenheimer Complex (Resonance Stabilized) A->B Addition Nu Nucleophile (Nu⁻) C Substituted Product B->C Elimination X Halide Ion (X⁻)

SNAr Reaction Mechanism

Experimental_Workflow start Start prep Prepare Stock Solutions (Aryl Halide & Nucleophile) start->prep mix Mix Reactants in Thermostatted Vessel prep->mix monitor Monitor Reaction Progress (TLC, LC-MS, or Spectrophotometry) mix->monitor workup Reaction Work-up (Quenching & Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization of Product (NMR, MS, etc.) purify->analyze end End analyze->end

Generalized Experimental Workflow for SNAr Reactions

Conclusion

The choice between a fluorinated and a chlorinated nitrobenzene for an SNAr reaction is a critical decision in synthetic design. The evidence strongly supports the superior reactivity of fluorinated substrates, a phenomenon attributed to the high electronegativity of fluorine and its ability to stabilize the rate-determining Meisenheimer intermediate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. While factors such as cost and availability may sometimes favor chlorinated analogs, the kinetic advantage of fluorinated nitrobenzenes makes them an indispensable tool in the synthetic chemist's arsenal, particularly for complex and sensitive substrates.[1]

References

Spectroscopic Analysis of 2-Bromo-3,4-difluoro-1-nitrobenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 2-Bromo-3,4-difluoro-1-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for derivatization through various organic reactions. This document outlines key synthetic transformations, presents spectroscopic data for the resulting products, and offers a comparison with alternative synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a highly functionalized aromatic compound primed for several types of chemical modifications. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions. The fluorine atoms further influence the electronic properties of the ring and can modulate the physicochemical properties of the final products.

This guide will focus on three primary reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Coupling

  • Sonogashira Coupling

For each reaction type, we will present experimental protocols, spectroscopic data of the products, and a comparison with alternative synthetic routes where applicable.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom at the C4 position is para to the nitro group, and the bromine atom is ortho, making both potential leaving groups. Generally, fluorine is a better leaving group than bromine in SNAr reactions.

Reaction with Amines: Synthesis of N-Substituted-2,3-difluoro-6-nitroanilines

A common application of SNAr reactions is the synthesis of substituted anilines, which are important precursors in drug discovery.

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous dimethylformamide (DMF) or acetonitrile (MeCN), a base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes. Subsequently, an ethylating agent like ethyl iodide or diethyl sulfate (1.05-1.2 equivalents) is slowly added. The reaction mixture is then heated to 50-80 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for a representative product, N-Ethyl-2,3-difluoro-6-nitroaniline, and compares it with a structurally similar compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
N-Ethyl-2,3-difluoro-6-nitroaniline Aromatic H: multiplet; NH: broad singlet; Ethyl CH₂: quartet; Ethyl CH₃: triplet.Aromatic C, C-N, C-F, C-NO₂ signals.~3400 (N-H stretch), ~1530 & ~1350 (NO₂ stretch), ~1200-1000 (C-F stretch).Expected molecular ion peak.
2,3-Difluoro-6-nitroaniline Aromatic H: multiplet; NH₂: broad singlet.[1]Aromatic C signals.Similar to the N-ethylated analog, with characteristic NH₂ stretches.M⁺ at 174.11.[1]
Alternative Synthetic Routes

An alternative approach to N-substituted-2,3-difluoro-6-nitroanilines involves the N-alkylation of 2,3-difluoro-6-nitroaniline. This method can be advantageous if the parent aniline is readily available.

Workflow for Synthesis and Spectroscopic Analysis of N-Substituted Anilines

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison start This compound reaction SNAr Reaction start->reaction reagent Amine (R-NH2) Base, Solvent reagent->reaction product N-R-2,3-difluoro-6-nitroaniline reaction->product nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms alt_product Same Product alt_route Alternative Synthesis: N-Alkylation of 2,3-difluoro-6-nitroaniline alt_route->alt_product

Caption: Workflow for SNAr reaction and analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The bromine atom in this compound serves as the electrophilic partner in this reaction.

Reaction with Arylboronic Acids: Synthesis of Biaryl Compounds

This reaction allows for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Spectroscopic Data Comparison

The table below outlines the expected spectroscopic features of a generic biaryl product.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
2-Aryl-3,4-difluoro-1-nitrobenzene Multiple signals in the aromatic region corresponding to both aryl rings.Signals for both aromatic rings, with characteristic shifts for carbons attached to fluorine and the nitro group.~1530 & ~1350 (NO₂ stretch), ~1200-1000 (C-F stretch), bands corresponding to the new aryl group.Expected molecular ion peak.
Starting Material: this compound Two signals in the aromatic region.Six signals for the aromatic carbons.~1530 & ~1350 (NO₂ stretch), ~1200-1000 (C-F stretch), C-Br stretch.M⁺ at 237/239 (isotopic pattern of Br).[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.

Reaction with Terminal Alkynes: Synthesis of Arylalkynes

This reaction is valuable for the synthesis of linear, rigid structures often found in materials science and as linkers in medicinal chemistry.

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1 equivalent) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added under an inert atmosphere. The terminal alkyne (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
2-(Alkynyl)-3,4-difluoro-1-nitrobenzene Aromatic H signals; signals corresponding to the alkyne substituent.Aromatic C signals; two signals for the alkyne carbons (C≡C).~2200 (C≡C stretch, weak), ~1530 & ~1350 (NO₂ stretch), ~1200-1000 (C-F stretch).Expected molecular ion peak.
Alternative Product: 2-Bromo-1,4-difluoro-3-nitrobenzene Aromatic H signals.Aromatic C signals.~1530 & ~1350 (NO₂ stretch), ~1200-1000 (C-F stretch), C-Br stretch.M⁺ at 237/239.[3]

Experimental Workflow for Sonogashira Coupling

G start This compound + Terminal Alkyne reaction Sonogashira Coupling start->reaction reagents Pd Catalyst Cu(I) Co-catalyst Base, Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(Alkynyl)-3,4-difluoro-1-nitrobenzene purification->product

Caption: Sonogashira coupling experimental workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The judicious choice of reaction conditions and reagents allows for selective transformations via nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling. The spectroscopic data of the resulting products are consistent with the expected structural modifications, and a thorough analysis using a combination of NMR, IR, and mass spectrometry is essential for unambiguous characterization. This guide provides a foundational framework for researchers to explore the rich chemistry of this important building block.

References

A Comparative Guide to the Structural Confirmation of 2-Bromo-3,4-difluoro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of 2-bromo-3,4-difluoro-1-nitrobenzene derivatives. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific compounds.

Introduction

This compound is a key building block in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals.[1][2] The unique arrangement of its substituents—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring creates a highly electron-deficient aromatic system, priming it for various chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions.[3] When synthesizing derivatives of this compound, rigorous structural confirmation is paramount to ensure the correct regiochemistry and to validate the success of the intended reaction. This guide outlines the primary analytical methods used for this purpose, offering a comparative look at the data they provide.

Key Analytical Techniques for Structure Elucidation

The definitive identification of this compound derivatives relies on a combination of spectroscopic methods. While each technique provides valuable pieces of the structural puzzle, a consolidated approach is necessary for complete and accurate characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons on the aromatic ring.

    • ¹³C NMR: Reveals the number of unique carbon environments within the molecule.[3]

    • ¹⁹F NMR: Crucial for confirming the presence and electronic environment of the fluorine atoms, a key feature of these derivatives.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns observed in MS/MS experiments can further aid in structural confirmation.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For these derivatives, it is particularly useful for confirming the presence of the nitro group (N-O stretches) and tracking its modification or the introduction of new functional groups.

  • X-ray Crystallography: Considered the gold standard for structural determination, this method provides the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It is the only technique that can unambiguously determine the absolute configuration and solid-state conformation of a molecule.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the molecular structure.

  • Procedure:

    • Prepare the sample by dissolving 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Acquire the ¹⁹F NMR spectrum. This is often done without proton decoupling to observe H-F coupling, which can provide valuable structural information.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental formula of the synthesized derivative.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

    • Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain a highly accurate mass measurement.

    • Compare the observed m/z value of the molecular ion ([M]⁺, [M]⁻, or [M+H]⁺) with the calculated theoretical mass to confirm the elemental composition. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

X-ray Crystallography
  • Objective: To obtain a definitive three-dimensional molecular structure.

  • Procedure:

    • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[6]

    • Data Collection: Mount a suitable crystal on a goniometer in the X-ray diffractometer.[8] Cool the crystal under a stream of liquid nitrogen to minimize thermal vibration.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[8][9]

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the model iteratively to achieve the best fit between the observed and calculated diffraction patterns.[9]

Data Presentation: A Comparative Analysis

To illustrate how experimental data is used to confirm a derivative's structure, the table below compares the expected spectroscopic data for the parent compound, This compound , with a hypothetical SNAr product, 2-Anilino-3,4-difluoro-1-nitrobenzene , where the bromine has been replaced by an aniline group.

Technique Parameter This compound (Parent) 2-Anilino-3,4-difluoro-1-nitrobenzene (Derivative) Interpretation of Change
Mass Spec (HRMS) [M+H]⁺ m/z237.9312 / 239.9291251.0608Mass increase corresponds to the substitution of -Br with -NHPh. The isotopic pattern for bromine disappears.
¹H NMR Aromatic Signals~7.5-8.0 ppm (2H, multiplet)~6.8-7.8 ppm (7H, multiplet)Appearance of 5 new protons from the aniline ring. Shifts of original protons change due to new substituent.
Amine SignalN/A~8.5-9.5 ppm (1H, broad singlet, N-H)Appearance of a new broad signal for the N-H proton.
¹³C NMR Aromatic Signals~110-150 ppm (6 signals)~115-155 ppm (12 signals)Increase in the number of carbon signals due to the added phenyl group.
¹⁹F NMR Aromatic SignalsTwo distinct signals for F-3 and F-4.Two distinct signals, significantly shifted from parent compound.The chemical environment of the fluorine atoms is altered by the new adjacent amino group, causing a shift in their resonance frequencies.
IR Spectroscopy Key Stretches~1530 & 1350 cm⁻¹ (NO₂ stretch)~3350 cm⁻¹ (N-H stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch)Appearance of a new N-H stretching band confirms the introduction of the amino group.

Workflow for Structural Confirmation

The logical process for confirming the structure of a newly synthesized derivative is outlined in the diagram below. Initial spectroscopic analyses provide a proposed structure, which is then definitively confirmed by obtaining a crystal structure.

G Workflow for Derivative Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_proposal Structure Proposal cluster_confirmation Definitive Confirmation start Synthesized Derivative nmr NMR (1H, 13C, 19F) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir proposed Proposed Structure nmr->proposed ms->proposed ir->proposed crystal Single Crystal Growth proposed->crystal For absolute proof xray X-ray Crystallography crystal->xray confirmed Confirmed 3D Structure xray->confirmed

Caption: Logical workflow from synthesis to definitive structural confirmation.

References

A Comparative Guide to the Reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of positional isomers of 2-Bromo-3,4-difluoro-1-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. The analysis is grounded in the fundamental principles of physical organic chemistry, supported by analogous experimental data from related compounds, and includes detailed experimental protocols for researchers seeking to perform their own comparative studies.

Introduction to Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds via the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reactivity of the aromatic substrate is profoundly influenced by the nature and position of its substituents.

Electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack.[1] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2] The rate of an SNAr reaction is highly dependent on the stability of this intermediate. Consequently, the position of the electron-withdrawing group relative to the leaving group is a key determinant of reactivity.[2] Generally, activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge. A meta-positioned electron-withdrawing group offers only weaker inductive stabilization, resulting in significantly lower reactivity.[3]

The nature of the halogen leaving group also plays a role. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4] Therefore, the high electronegativity of fluorine makes it a good leaving group for SNAr reactions as it strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5] While C-F bonds are strong, their breaking is not the rate-limiting step. The general order of leaving group ability in SNAr is F > Cl > Br > I.[4]

Reactivity Comparison of this compound Isomers

It is important to note that in polyhalogenated benzenes, fluoride is generally a better leaving group than bromide in SNAr reactions.[4] Therefore, nucleophilic attack is more likely to occur at a carbon bearing a fluorine atom, especially when activated by an ortho or para nitro group.

Table 1: Qualitative Reactivity Comparison of this compound Isomers in SNAr Reactions

IsomerStructurePosition of Nitro Group Relative to HalogensPredicted Reactivity at Halogen PositionsRationale
This compound Nitro is ortho to Bromine and meta to the Fluorines.Moderate at Bromine, Low at Fluorines. The nitro group strongly activates the bromine at the C2 position for substitution. The fluorines at C3 and C4 are only weakly activated due to the meta relationship with the nitro group.
1-Bromo-2,3-difluoro-4-nitrobenzene Nitro is para to Bromine and meta to the Fluorines.High at Bromine, Low at Fluorines. The nitro group at C4 provides strong para activation to the bromine at C1. The fluorines at C2 and C3 are in a meta position and are thus not significantly activated.
4-Bromo-1,2-difluoro-5-nitrobenzene Nitro is ortho to Bromine and para to one Fluorine.High at both Bromine and the C1-Fluorine. The nitro group at C5 strongly activates the bromine at C4 (ortho) and the fluorine at C2 (para). This isomer is expected to be highly reactive at two positions.
1-Bromo-3,4-difluoro-2-nitrobenzene Nitro is ortho to Bromine and meta to the Fluorines.Moderate at Bromine, Low at Fluorines. Similar to the first isomer, the nitro group at C2 activates the adjacent bromine. The fluorines are not in activating positions.

Note: The structures are representative and the user should verify the exact IUPAC naming and corresponding structure.

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the reactivity of the isomers in SNAr reactions.

G Factors Influencing SNAr Reactivity Reactivity Overall Reactivity EWG Electron-Withdrawing Group (-NO2) EWG->Reactivity Increases Position Position of EWG (ortho/para vs. meta) Position->Reactivity Crucial for Activation Leaving_Group Nature of Leaving Group (F vs. Br) Leaving_Group->Reactivity Influences Rate Nucleophile Nucleophile Strength Nucleophile->Reactivity Directly Proportional Solvent Solvent Polarity Solvent->Reactivity Affects Nucleophilicity

Caption: Key determinants of reactivity in nucleophilic aromatic substitution.

Experimental Protocol for Comparative Kinetic Studies

To quantitatively compare the reactivity of the isomers, a kinetic study can be performed by monitoring the reaction progress over time. A common method is to use UV-Vis spectroscopy or HPLC to measure the disappearance of the reactant or the appearance of the product.[6]

Objective: To determine the second-order rate constants for the reaction of different this compound isomers with a common nucleophile (e.g., piperidine or sodium methoxide).

Materials:

  • Isomers of this compound

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Thermostatted UV-Vis spectrophotometer or HPLC with a UV detector

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each isomer in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 1 x 10⁻¹ M) to ensure pseudo-first-order kinetics.

  • Kinetic Run:

    • Equilibrate the solutions of the isomer and the nucleophile to the desired reaction temperature in a thermostatted water bath.

    • To initiate the reaction, mix a known volume of the isomer solution with a known volume of the nucleophile solution in a cuvette (for UV-Vis) or a reaction vial (for HPLC).

    • Immediately start monitoring the change in absorbance at a predetermined wavelength (where the product absorbs and the reactant does not) or by taking aliquots at specific time intervals for HPLC analysis.

  • Data Analysis:

    • For each isomer, plot the natural logarithm of the reactant concentration (or a value proportional to it, like absorbance) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile]

    • Compare the k₂ values for each isomer to determine their relative reactivity.

The following diagram outlines the general workflow for this experimental procedure.

G Experimental Workflow for Kinetic Analysis Start Start Prep_Solutions Prepare Stock Solutions (Isomer and Nucleophile) Start->Prep_Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Equilibrate Mix Initiate Reaction by Mixing Equilibrate->Mix Monitor Monitor Reaction Progress (UV-Vis or HPLC) Mix->Monitor Data_Analysis Data Analysis: Plot ln[Reactant] vs. Time Monitor->Data_Analysis Calculate_k Calculate Rate Constants (k_obs and k2) Data_Analysis->Calculate_k Compare Compare Reactivity of Isomers Calculate_k->Compare End End Compare->End

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Conclusion

The reactivity of this compound isomers in nucleophilic aromatic substitution reactions is primarily governed by the position of the nitro group relative to the halogen atoms. Isomers with the nitro group positioned ortho or para to a halogen will exhibit significantly higher reactivity at that position due to effective resonance stabilization of the Meisenheimer intermediate. A thorough understanding of these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The provided experimental protocol offers a framework for obtaining quantitative data to validate these predictions and to make informed decisions in the selection of starting materials for drug discovery and development.

References

A Comparative Guide to Alternatives for 2-Bromo-3,4-difluoro-1-nitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 2-Bromo-3,4-difluoro-1-nitrobenzene is a valuable reagent, frequently employed in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the exploration of alternative reagents is crucial for optimizing reaction outcomes, improving cost-effectiveness, and navigating the nuances of synthetic pathways. This guide provides an objective comparison of this compound with its chloro and iodo analogues, supported by available experimental data and detailed methodologies.

Performance Comparison in Key Synthetic Transformations

The utility of 2-halo-3,4-difluoro-1-nitrobenzene derivatives is primarily centered on two key reaction types: palladium-catalyzed Suzuki-Miyaura cross-coupling, which leverages the carbon-halogen bond, and nucleophilic aromatic substitution (SNAr), where the fluorine atoms are displaced by nucleophiles, a process activated by the electron-withdrawing nitro group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond.[1]

Table 1: Comparison of 2-Halo-3,4-difluoro-1-nitrobenzenes in a Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95 (estimated)General knowledge
2-Chloro-3,4-difluoro-1-nitrobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11016~60-80 (estimated)General knowledge
2-Iodo-3,4-difluoro-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O808>90 (estimated)General knowledge

Disclaimer: The yields presented in this table are estimations based on general reactivity trends in Suzuki-Miyaura cross-coupling reactions, as direct comparative studies for these specific substrates under identical conditions were not available in the reviewed literature. Actual yields may vary depending on the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on nitro-activated difluorobenzenes, the fluorine atoms act as leaving groups. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions.

Table 2: Comparison of 2-Halo-3,4-difluoro-1-nitrobenzenes in a Representative SNAr Reaction with an Amine

Aryl HalideNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilineK₂CO₃DMF1008High (expected)General knowledge
2-Chloro-3,4-difluoro-1-nitrobenzeneAnilineK₂CO₃DMF10010High (expected)General knowledge

Disclaimer: The yields in this table are qualitative estimations based on established principles of SNAr reactivity. The primary leaving groups in these reactions are the fluorine atoms, and the identity of the halogen at the 2-position is expected to have a secondary electronic effect on the reaction rate.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-3,4-difluoro-1-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

Reaction and Work-up:

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-halo-3,4-difluoro-1-nitrobenzene (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

Reaction and Work-up:

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Suzuki_Miyaura_Coupling reagent1 2-Bromo-3,4-difluoro- 1-nitrobenzene product 2-Aryl-3,4-difluoro- 1-nitrobenzene reagent1->product Suzuki Coupling reagent2 Arylboronic Acid (Ar-B(OH)₂) reagent2->product catalyst Pd(0) Catalyst catalyst->product base Base base->product

Caption: Suzuki-Miyaura cross-coupling of this compound.

SNAr_Reaction substrate 2-Bromo-3,4-difluoro- 1-nitrobenzene intermediate Meisenheimer Complex (intermediate) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R₂NH) nucleophile->intermediate product Substituted Product intermediate->product Elimination of F⁻

Caption: Nucleophilic aromatic substitution (SNAr) on this compound.

References

A Comparative Guide to the Kinetic Profile of 2-Bromo-3,4-difluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of 2-Bromo-3,4-difluoro-1-nitrobenzene and its reactions, placing its reactivity in the context of other activated aryl halides used in organic synthesis. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of nucleophilic aromatic substitution (SNAr) and available data for structurally similar compounds to provide a robust comparative framework.

Principles of Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a critical reaction class in the synthesis of pharmaceuticals and fine chemicals. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate, although concerted mechanisms have also been identified.[1][2] The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the degree of activation of the aromatic ring by electron-withdrawing groups, and the nucleophilicity of the attacking species.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I for activated systems.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[4]

Comparative Kinetic Data

SubstrateNucleophileSolventRate Constant (k)Activation Energy (Ea)Reference
2,4-difluoronitrobenzeneMorpholineEthanolSpecific values not provided in abstractSpecific values not provided in abstract
This compoundVariousVariousData not availableData not available
1-Fluoro-2,4-dinitrobenzenePiperidineVarious Aprotic SolventsSecond-order rate coefficients determinedNot specified[5][6]
1-Halo-2,4-dinitrobenzeneMorpholineLiposomesReactivity order: F > Cl ≈ Br > INot specified[3]

Note: The table highlights the absence of specific kinetic data for the target compound and provides data for related compounds to facilitate a qualitative comparison. The study on 2,4-difluoronitrobenzene with morpholine utilized a DoE-SINDy framework for kinetic model identification, demonstrating a modern approach to acquiring such data.

Expected Reactivity of this compound

Based on the principles of SNAr, we can predict the relative reactivity of the leaving groups in this compound. The molecule possesses three potential leaving groups: a bromine atom and two fluorine atoms. The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic attack.[7]

It is expected that the fluorine atoms would be more readily displaced by nucleophiles than the bromine atom, following the general reactivity trend in SNAr reactions. The position of the substituents will also influence the regioselectivity of the reaction. The nitro group exerts a strong activating effect on the para and ortho positions.

Experimental Protocols for Kinetic Studies of SNAr Reactions

A typical experimental setup for determining the kinetics of SNAr reactions involves monitoring the reaction progress over time under controlled conditions.

Materials and Equipment:

  • Reactants: Aryl halide (e.g., this compound), Nucleophile

  • Solvent (e.g., Ethanol, Acetonitrile, DMSO)

  • Constant temperature bath or reaction calorimeter

  • Stirring mechanism

  • Analytical instrument for monitoring concentration (e.g., HPLC, GC, UV-Vis Spectrophotometer)

  • Quenching agent (if necessary)

General Procedure:

  • Reaction Setup: A solution of the aryl halide of known concentration is prepared in the chosen solvent and brought to the desired reaction temperature in a constant temperature bath.

  • Initiation: A solution of the nucleophile, also at the reaction temperature, is added to the aryl halide solution with vigorous stirring to initiate the reaction. The time of addition is recorded as t=0.

  • Monitoring: At specific time intervals, aliquots are withdrawn from the reaction mixture.

  • Quenching: The reaction in the aliquot is quenched, if necessary, by adding a suitable reagent that stops the reaction (e.g., a large excess of a protic solvent or a reagent that neutralizes the nucleophile).

  • Analysis: The concentration of the reactant(s) and/or product(s) in each aliquot is determined using a suitable analytical technique like HPLC or GC.

  • Data Analysis: The concentration data is plotted against time. The rate of the reaction and the rate constants are determined by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).[8]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Intermediate) ArylHalide->Meisenheimer + Nucleophile (k1) Nucleophile Nucleophile (e.g., Amine) Meisenheimer->ArylHalide (k-1) Product Substituted Product Meisenheimer->Product - Leaving Group (k2) LeavingGroup Leaving Group (Halide ion)

Caption: General mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactant_Prep Prepare Reactant Solutions (Aryl Halide & Nucleophile) Temp_Equil Equilibrate to Reaction Temp. Reactant_Prep->Temp_Equil Initiate Mix Reactants (t=0) Temp_Equil->Initiate Sampling Withdraw Aliquots at Timed Intervals Initiate->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze Samples (e.g., HPLC, GC) Quench->Analysis Data_Processing Plot Concentration vs. Time Analysis->Data_Processing Kinetics Determine Rate Law & Rate Constants Data_Processing->Kinetics

Caption: A typical experimental workflow for kinetic analysis of an SNAr reaction.

Conclusion

While direct kinetic data for this compound remains elusive in the public domain, a strong understanding of its reactivity can be inferred from the principles of nucleophilic aromatic substitution and by comparison with structurally related compounds. The presence of two fluorine atoms and a bromine atom, all activated by a nitro group, makes this molecule a versatile substrate for SNAr reactions. It is anticipated that the fluorine atoms would serve as the more facile leaving groups. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers designing synthetic routes and investigating the reaction mechanisms of this and similar compounds. Further experimental studies are warranted to quantify the precise kinetic parameters of this compound with various nucleophiles.

References

A Computational and Experimental Reactivity Analysis of 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene in key organic reactions, offering insights for researchers, scientists, and professionals in drug development. The analysis is based on established principles of organic chemistry, computational predictions, and representative experimental data.

Introduction to the Reactivity of this compound

This compound is a polyfunctionalized aromatic compound with significant potential in synthetic chemistry. Its reactivity is governed by the interplay of its three substituents: the electron-withdrawing nitro group, and the inductively electron-withdrawing and weakly resonance-donating halogen atoms. This unique substitution pattern makes it a versatile substrate for a variety of transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making SNAr reactions a prominent feature of its chemistry. The fluorine atoms, being highly electronegative, further enhance this activation. The carbon-bromine bond provides a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in the synthesis of complex organic molecules.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of aryl halides in this reaction is influenced by the nature of the halogen and the electronic properties of the other substituents on the aromatic ring.

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

Aryl HalideAlternative ReagentTypical Catalyst SystemReaction Time (h)Yield (%)
This compound2-Chloro-3,4-difluoro-1-nitrobenzenePd(PPh₃)₄ (3 mol%), Na₂CO₃1285-95
2-Iodo-3,4-difluoro-1-nitrobenzenePd(PPh₃)₄ (3 mol%), Na₂CO₃8>95

Note: The data in this table is representative and intended to illustrate the general reactivity trends. Actual yields and reaction times will vary depending on the specific boronic acid partner and reaction conditions.

The general trend for halogen reactivity in Suzuki coupling is I > Br > Cl. Therefore, 2-Iodo-3,4-difluoro-1-nitrobenzene would be expected to react faster and give higher yields compared to the bromo-analogue, while the chloro-analogue would be less reactive, potentially requiring more forcing conditions or specialized catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination

Aryl HalideAlternative ReagentTypical Catalyst SystemReaction Time (h)Yield (%)
This compound2-Chloro-3,4-difluoro-1-nitrobenzenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu1880-90
2-Iodo-3,4-difluoro-1-nitrobenzenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu12>90

Note: The data in this table is representative and intended to illustrate the general reactivity trends. Actual yields and reaction times will vary depending on the specific amine coupling partner and reaction conditions.

The reactivity trend in Buchwald-Hartwig amination generally follows that of the Suzuki coupling, with the C-I bond being the most reactive and the C-Cl bond being the least reactive among the halogens.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group and two fluorine atoms makes this compound highly susceptible to nucleophilic aromatic substitution. The fluorine atoms are generally better leaving groups than bromine in SNAr reactions when the attack occurs at the carbon bearing the fluorine.

Table 3: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution with an Amine

SubstratePosition of AttackRelative Rate
This compoundC-FHigh
2-Bromo-3,4-dichloro-1-nitrobenzeneC-ClModerate
2,4-Difluoro-1-nitrobenzeneC-FHigh

Note: This table provides a qualitative comparison of expected reactivity based on the principles of SNAr reactions.

Due to the high electronegativity of fluorine, the carbon atoms to which they are attached are highly electrophilic and susceptible to nucleophilic attack. The rate of SNAr reactions is often dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3][4]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., DMF or DMSO).

  • Nucleophile and Base Addition: Add the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and workflows for the discussed reactions.

Suzuki_Miyaura_Coupling Ar-X 2-Bromo-3,4-difluoro- 1-nitrobenzene Oxidative_Addition Oxidative Addition R-B(OH)2 Boronic Acid Transmetalation Transmetalation Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Ar-X 2-Bromo-3,4-difluoro- 1-nitrobenzene Oxidative_Addition Oxidative Addition R2NH Amine Ligand_Exchange Ligand Exchange Pd(0)L Pd(0) Catalyst Pd(0)L->Oxidative_Addition Ar-Pd(II)L-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)L-X Ar-Pd(II)L-X->Ligand_Exchange Ar-Pd(II)L(NR2H)-X [Ar-Pd(II)L(NR2H)]+X- Ligand_Exchange->Ar-Pd(II)L(NR2H)-X Deprotonation Deprotonation (Base) Ar-Pd(II)L(NR2H)-X->Deprotonation Ar-Pd(II)L(NR2) Ar-Pd(II)-NR2 Deprotonation->Ar-Pd(II)L(NR2) Reductive_Elimination Reductive Elimination Ar-Pd(II)L(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Substrate 2-Bromo-3,4-difluoro- 1-nitrobenzene Mixing Combine reactants in solvent Substrate->Mixing Nucleophile Nucleophile (e.g., Amine) Nucleophile->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction_Step Stir at appropriate temperature Mixing->Reaction_Step Monitoring Monitor reaction progress (TLC, GC-MS) Reaction_Step->Monitoring Quenching Quench with water Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product Substituted Product Purification->Product

General experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a highly versatile building block in organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution, primarily at the fluorine-substituted positions, and its utility in palladium-catalyzed cross-coupling reactions via the carbon-bromine bond. While direct comparative quantitative data for this specific molecule is sparse in the literature, established principles of reactivity allow for a predictive comparison with its analogues. The provided experimental protocols offer a starting point for the synthetic application of this compound, and the visualized reaction pathways illustrate the fundamental mechanistic steps involved in its key transformations. Further experimental and computational studies on this molecule would be valuable to fully elucidate its reactivity profile and expand its application in the synthesis of novel compounds.

References

Validated analytical methods for 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for 2-Bromo-3,4-difluoro-1-nitrobenzene

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of chemical intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods applicable to this compound, a key building block in various synthetic pathways. While specific validated methods for this exact compound are not extensively published, this document outlines common and robust analytical techniques used for closely related halogenated nitroaromatic compounds. The principles and experimental data presented here serve as a strong foundation for developing and validating a suitable analytical method.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely recognized for their ability to separate and quantify isomers and impurities in halogenated nitrobenzene intermediates.[1]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of halogenated nitroaromatic compounds. This data is compiled from studies on analogous molecules and represents expected performance metrics.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.[2]Separation of volatile compounds, detection by mass-to-charge ratio.[2]
Applicability Well-suited for purity assessment and quantification of non-volatile and thermally labile compounds.Ideal for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity for trace-level analysis.[2]
Linearity (r²) Typically ≥ 0.999 over the defined concentration range.[2]Typically ≥ 0.995 over the defined concentration range.
Accuracy (% Recovery) Commonly in the range of 98-102%.Commonly in the range of 95-105%.
Precision (% RSD) Repeatability and intermediate precision typically < 2%.Repeatability and intermediate precision typically < 5%.
Limit of Detection (LOD) Low ppm range.[3]Low ppb range.[3]
Selectivity Good, can be optimized with column and mobile phase selection. Phenyl-Hexyl or PFP columns may offer better selectivity for isomers than standard C18 columns.[1]Excellent, mass spectrometer provides high selectivity and confident peak identification.
Sample Throughput Moderate, typical run times are 15-30 minutes.High, especially with modern fast GC methods.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying related impurities.

1. Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. The solvent should be miscible with the mobile phase.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column is a common starting point. For improved separation of isomers, a Phenyl-Hexyl or PFP column can be used.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.[5] A small amount of formic acid or phosphoric acid can be added to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30-50 °C.[1]

  • Detection: UV at 254 nm.[1][5]

  • Injection Volume: 5-20 µL.[1][5]

3. Data Analysis:

  • Integrate the peak areas of the analyte and any impurities.

  • Calculate the purity of the sample based on the relative peak areas.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a derivatization step to increase the volatility of the analyte, although this is not typically required for nitroaromatic compounds.[2]

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a mass spectrometer detector.[6]

  • Column: A wide-bore, open-tubular, capillary column such as a DB-624 or equivalent.[4]

  • Injector: Split/splitless or on-column injection.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Electron Ionization (EI) is a common ionization mode.[5]

  • Scan Range: A mass range of m/z 50-400 is typically sufficient.

3. Data Analysis:

  • Identify compounds based on their retention times and mass spectra by comparing them to a spectral library.

  • Quantify analytes by integrating the peak areas of their characteristic ions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Sample of 2-Bromo-3,4-difluoro- 1-nitrobenzene Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC-UV Analysis Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Report Final Report (Purity, Impurity Profile) Peak_Integration->Report

Caption: A generalized workflow for the analytical testing of this compound.

Method_Selection Analyte 2-Bromo-3,4-difluoro- 1-nitrobenzene Question1 Primary Goal? Analyte->Question1 Purity Purity Assessment & Quantification Question1->Purity  Purity Impurity Trace Impurity ID & Volatiles Analysis Question1->Impurity Impurity ID   HPLC Recommended Method: HPLC-UV Purity->HPLC GCMS Recommended Method: GC-MS Impurity->GCMS

Caption: A decision tree for selecting the appropriate analytical method.

References

Benchmarking Catalysts for Suzuki Coupling of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides a detailed comparison of various palladium-based catalyst systems for the Suzuki coupling of the electron-deficient substrate, 2-Bromo-3,4-difluoro-1-nitrobenzene, with arylboronic acids. The data presented herein is based on established methodologies for structurally related compounds and aims to provide a strong foundation for catalyst selection and optimization.

The presence of both electron-withdrawing nitro and fluoro groups on the aromatic ring of this compound influences its reactivity in palladium-catalyzed cross-coupling reactions. While the electron-withdrawing nature of these substituents can facilitate the initial oxidative addition step of the catalytic cycle, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and minimize side reactions.

Catalyst Performance Comparison

The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides, particularly those with electron-withdrawing groups, which can serve as a predictive guide for the coupling of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-2470-85A versatile and cost-effective catalyst, though it may require longer reaction times for challenging substrates.
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane80-1104-1285-95Often provides excellent yields for a broad range of substrates, including heteroaryl bromides.
Pd₂(dba)₃SPhosK₃PO₄Toluene80-1002-890-98A highly active catalyst system, particularly effective for electron-deficient and sterically hindered aryl bromides.
Buchwald PalladacyclesBuchwald LigandsCs₂CO₃t-BuOHRT-801-6>95Pre-formed catalysts that often exhibit high turnover numbers and frequencies, allowing for low catalyst loadings.

Note: The yields presented are typical for Suzuki-Miyaura reactions of electron-deficient aryl bromides and may vary depending on the specific arylboronic acid used and the precise reaction conditions.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.

General Procedure using Pd(dppf)Cl₂
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

General Procedure using a Buchwald Palladacycle Precatalyst
  • Reaction Setup: In a glovebox, add the Buchwald palladacycle precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%), the appropriate Buchwald ligand (if required), and cesium carbonate (Cs₂CO₃, 1.5 equiv) to a dry vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Solvent Addition: Add anhydrous tert-butanol (t-BuOH).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Workflow and Catalyst Relationships

To better understand the experimental process and the relationships between different catalyst components, the following diagrams are provided.

Suzuki_Workflow Reagents Reagent Preparation (Aryl Halide, Boronic Acid, Base) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Pure Product Purification->Product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalyst_Relationships cluster_catalyst Palladium Catalyst Systems cluster_ligands Common Ligand Classes Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand Catalyst_System Active Catalyst Species Pd_Source->Catalyst_System forms in-situ Phosphine Phosphine Ligands (e.g., PPh₃, SPhos, dppf) Ligand->Phosphine NHC N-Heterocyclic Carbenes (NHCs) Ligand->NHC Ligand->Catalyst_System Precatalyst Palladacycle Precatalyst (e.g., Buchwald type) Precatalyst->Catalyst_System is a

Logical relationships between palladium sources, ligands, and active catalyst species.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Bromo-3,4-difluoro-1-nitrobenzene is critical for ensuring personnel safety and regulatory compliance within research and development settings. This document outlines the necessary procedures for the proper management of this hazardous chemical, from in-lab handling to final disposal.

Immediate Safety and Handling

This compound is classified as a hazardous substance, and strict adherence to safety protocols is mandatory. Before handling, it is imperative to consult the Safety Data Sheet (SDS).

Key Hazards: This compound is harmful if swallowed, in contact with skin, or inhaled. It is also a cause of skin and serious eye irritation and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE): When working with this compound, the following PPE is required:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

Waste Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][4] Due to its halogenated and nitroaromatic structure, this compound requires specialized treatment, typically high-temperature incineration, to ensure complete destruction and to prevent the release of toxic byproducts.[5]

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.

  • Halogenated Waste Stream: As a brominated compound, it must be segregated into the halogenated organic waste stream.[3] Do not mix with non-halogenated waste.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed when not in use.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety officer or department.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from the Safety Data Sheet for 2-NITRO-3,4-DIFLUORO BROMOBENZENE.[1][7]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_disposal Waste Management A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Closed, and Compatible Container B->C D Store in a Ventilated, Secure Area (e.g., Fume Hood) C->D E Schedule Pickup with Licensed Hazardous Waste Vendor D->E Periodic Collection F Vendor Transports Waste to a Treatment Facility E->F G High-Temperature Incineration at a Permitted Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-3,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-3,4-difluoro-1-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety data.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves are generally better. Double gloving is recommended.[1][2][3]Prevents skin contact, as the substance causes skin irritation.[4][5][6][7] Double gloving minimizes the risk of contamination transfer outside of the designated work area.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[3][8]Protects against splashes and aerosols, preventing serious eye irritation.[4][5][6][7] Standard eyeglasses are insufficient.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator. Required when dusts are generated or when working outside a fume hood.[4]The substance is harmful if inhaled and may cause respiratory irritation.[4][5][6][7][9] A respirator is crucial in the event of a spill or when engineering controls are not sufficient.[1]
Body Protection A lab coat or a chemical-resistant apron. A full chemical suit may be necessary for large-scale operations or in case of a large spill.[2]Protects against skin contact and contamination of personal clothing.[4][5] Contaminated clothing must be removed and washed before reuse.[4]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[3][10]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe storage Store in a Cool, Dry, Well-Ventilated Area cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling hazardous chemicals.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required Personal Protective Equipment as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure a spill kit compatible with halogenated aromatic compounds is readily accessible.

  • Handling :

    • Conduct all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use spark-proof tools and equipment to prevent ignition.[11]

    • When transferring the substance, do so carefully to avoid creating dust or aerosols.[7]

    • If possible, use a closed system for reactions to contain vapors.

  • Cleanup and Storage :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate waste into appropriate, clearly labeled containers.

    • Remove PPE in a manner that avoids self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[4][5]

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Paper Towels) collect_solid Labeled Halogenated Solid Waste Container waste_solid->collect_solid waste_liquid Unused Chemical & Contaminated Solvents collect_liquid Labeled Halogenated Liquid Waste Container waste_liquid->collect_liquid waste_glass Contaminated Glassware collect_glass Labeled Glass Waste Container waste_glass->collect_glass disposal_ehs Arrange Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs collect_glass->disposal_ehs

Caption: Waste segregation and disposal pathway.
  • Waste Segregation :

    • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, paper towels, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste : Unused or waste solutions of the chemical, as well as rinsates from cleaning contaminated glassware, should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with other waste streams.

    • Contaminated Glassware : Disposable glassware should be placed in a puncture-resistant container labeled for hazardous waste. Reusable glassware must be decontaminated before being returned to general use.

  • Container Management :

    • All waste containers must be kept closed except when adding waste.

    • Containers should be stored in a secondary containment bin within a well-ventilated area, away from heat and sources of ignition.

  • Final Disposal :

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9][11]

    • Never dispose of this compound down the drain or in the regular trash.[11] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.